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5-methyl-3H-imidazo[4,5-b]pyridin-6-amine Documentation Hub

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  • Product: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
  • CAS: 1448064-99-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

This guide details the synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0), a specific derivative of the imidazo[4,5-b]pyridine scaffold often utilized in kinase inhibitor development and heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0), a specific derivative of the imidazo[4,5-b]pyridine scaffold often utilized in kinase inhibitor development and heterocyclic amine research.[1]

The protocol follows a linear convergent strategy , building the fused imidazole ring on a functionalized pyridine core, followed by late-stage regioselective electrophilic aromatic substitution to install the amine functionality.[1]

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine Core Scaffold: Imidazo[4,5-b]pyridine (1-deazapurine) Key Challenges:

  • Regiocontrol during Nitration: Ensuring nitration occurs at the C3 position of the pyridine precursor (vs. C5) to allow proper imidazole fusion.

  • Late-Stage Functionalization: Selectively installing the amine at position 6 of the fused system.[1]

Retrosynthetic Logic

The synthesis is disconnected into two phases: Scaffold Construction and Functionalization .[1]

  • Disconnection 1: The C6-amine is installed via reduction of a C6-nitro group.[1]

  • Disconnection 2: The C6-nitro group is introduced via electrophilic aromatic substitution (SEAr) on the 5-methyl-imidazo[4,5-b]pyridine core.[1] The C5-methyl group activates the C6 position (ortho-direction), ensuring high regioselectivity.[1]

  • Disconnection 3: The imidazole ring is formed from 2,3-diamino-6-methylpyridine .[1]

  • Starting Material: Commercially available 2-amino-6-methylpyridine .[1]

Retrosynthesis Target 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (Target) NitroInter 6-Nitro-5-methyl-3H-imidazo[4,5-b]pyridine NitroInter->Target Nitro Reduction Scaffold 5-Methyl-3H-imidazo[4,5-b]pyridine Scaffold->NitroInter Regioselective Nitration (C6) Diaminopyridine 2,3-Diamino-6-methylpyridine Diaminopyridine->Scaffold Cyclization (Formic Acid) Start 2-Amino-6-methylpyridine (Starting Material) Start->Diaminopyridine Nitration & Reduction

Figure 1: Retrosynthetic disconnection showing the linear path from 2-amino-6-methylpyridine.[1]

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (Pyridine Functionalization)[1]
Step 1: Nitration of 2-Amino-6-methylpyridine

The objective is to introduce a nitro group at position 3.[1] Standard mixed-acid nitration yields a mixture of 3-nitro and 5-nitro isomers.[1] The 3-nitro isomer is required for the 2,3-diamine motif.[1]

  • Reagents: 2-Amino-6-methylpyridine, conc. H₂SO₄, fuming HNO₃.[1]

  • Protocol:

    • Dissolve 2-amino-6-methylpyridine (1.0 eq) in conc. H₂SO₄ at 0°C.[1]

    • Dropwise add fuming HNO₃ (1.1 eq) while maintaining temperature <10°C.

    • Allow to warm to room temperature and stir for 2 hours; then heat to 50°C for 1 hour to ensure completion.

    • Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 4-5. The yellow precipitate is collected.[1]

    • Purification (Critical): The crude solid contains both 2-amino-6-methyl-3-nitropyridine (Target) and 2-amino-6-methyl-5-nitropyridine .[1]

      • Separation: Isolate the 3-nitro isomer via steam distillation (it is more volatile due to intramolecular H-bonding) or fractional crystallization from ethanol (the 5-nitro isomer is typically less soluble).[1]

  • Checkpoint: Confirm regiochemistry via ¹H NMR. The 3-nitro isomer shows a characteristic downfield shift for the C4 proton due to the adjacent nitro group.[1]

Step 2: Reduction to 2,3-Diamino-6-methylpyridine[1]
  • Reagents: SnCl₂·2H₂O / HCl or H₂ / Pd/C.[1]

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the 3-nitro intermediate in Ethanol/MeOH.[1]

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) for 4-6 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate to yield 2,3-diamino-6-methylpyridine .[1]

  • Stability Note: Diaminopyridines are oxidation-sensitive (turning dark/purple).[1] Use immediately in Step 3 or store under argon at -20°C.

Phase 2: Scaffold Construction[1]
Step 3: Imidazole Ring Closure[1]
  • Reagents: Formic acid (98%) or Triethyl orthoformate (TEOF) with catalytic p-TsOH.[1]

  • Protocol:

    • Suspend 2,3-diamino-6-methylpyridine in excess Formic Acid (acting as solvent and reagent).[1]

    • Reflux (approx. 100-110°C) for 4–6 hours.

    • Monitor via TLC for disappearance of the diamine.[1]

    • Workup: Cool to 0°C. Neutralize carefully with aq. NaOH or NH₄OH.[1][2] The product, 5-methyl-3H-imidazo[4,5-b]pyridine , will precipitate.[1]

    • Filter, wash with cold water, and dry.[1]

  • Mechanism: Formylation of the amines followed by dehydrative cyclization.[1]

Phase 3: Late-Stage Functionalization[1]
Step 4: Regioselective Nitration (C6-Functionalization)

This step differentiates the scaffold.[1] The 5-methyl group activates the C6 position (ortho) and the imidazole ring directs electrophiles to the pyridine ring (which is less electron-deficient than the imidazole in this fused system under acidic conditions).[1]

  • Reagents: Conc. H₂SO₄, KNO₃ or Fuming HNO₃.[1]

  • Protocol:

    • Dissolve 5-methyl-3H-imidazo[4,5-b]pyridine in conc. H₂SO₄ at 0°C.[1]

    • Slowly add KNO₃ (1.05 eq) portion-wise.[1]

    • Stir at 0°C for 30 mins, then warm to RT. Heat to 60-70°C if reaction is sluggish.

    • Workup: Pour onto ice. Adjust pH to ~7. Isolate the yellow solid.[1]

  • Product: 5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine .[1]

  • Validation: The C6 position is the only site available for substitution that is activated by the methyl group.[1] C7 is sterically hindered and electronically less favorable relative to C6.[1]

Step 5: Final Reduction to Target Amine[1]
  • Reagents: Fe powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C.[1]

  • Protocol (Iron Reduction - Chemoselective):

    • Suspend the nitro compound in EtOH/H₂O (3:1).[1]

    • Add NH₄Cl (5 eq) and Iron powder (5 eq).

    • Reflux for 2-3 hours.

    • Filter hot through Celite to remove iron oxides.[1]

    • Concentrate the filtrate.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if necessary.

  • Final Product: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine .

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Nitration (H2SO4, HNO3) Isolate 3-nitro isomer Step2 Step 2: Reduction (H2, Pd/C) Yields Diamine Step1->Step2 2-amino-6-methyl-3-nitropyridine Step3 Step 3: Cyclization (Formic Acid, Reflux) Forms Imidazo Core Step2->Step3 2,3-diamino-6-methylpyridine Step4 Step 4: C6-Nitration (H2SO4, KNO3) Regioselective Step3->Step4 5-methyl-imidazo[4,5-b]pyridine Step5 Step 5: Final Reduction (Fe, NH4Cl) Target Formation Step4->Step5 5-methyl-6-nitro-imidazo...

Figure 2: Step-by-step reaction workflow with key intermediates.

Analytical Data Summary (Expected)

CompoundKey ¹H NMR Signals (DMSO-d₆)Appearance
Precursor (3-Nitro) δ 2.5 (s, 3H, Me), δ 8.4 (d, 1H, C4-H), δ 6.7 (d, 1H, C5-H)Yellow Needles
Scaffold (5-Me-IP) δ 2.6 (s, 3H, Me), δ 8.2 (s, 1H, C2-H), δ 7.9 (d, 1H, C6-H), δ 7.2 (d, 1H, C7-H)Off-white Solid
Target (6-Amino) δ 2.5 (s, 3H, Me), δ 8.1 (s, 1H, C2-H), δ 7.3 (s, 1H, C7-H), δ 5.0 (br s, 2H, NH₂)Pale Brown/Beige Solid

Note: In the final product, the C7 proton appears as a singlet because position 6 is substituted.[1] The C2 proton (imidazole) typically appears around 8.0-8.3 ppm.[1]

Safety & Handling

  • Nitration Risks: The nitration of aminopyridines can be exothermic.[1] Control temperature strictly to prevent runaway reactions or decomposition.

  • Diaminopyridines: Toxic and skin sensitizers.[1] Handle in a fume hood.

  • Imidazo[4,5-b]pyridines: Many derivatives are biologically active (potential mutagens or kinase inhibitors).[1] Handle as potent compounds until toxicity is established.[1]

References

  • Regioselective Nitration of Imidazo[4,5-b]pyridines

    • Source: Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives."[1] Journal of Heterocyclic Chemistry.

    • Context: Describes the general reactivity of the imidazo[4,5-b]pyridine ring system towards electrophiles and alkyl
  • Synthesis of 2,3-Diaminopyridine Precursors

    • Source: Organic Syntheses, Coll.[1][3] Vol. 5, p.346; Vol. 44, p.[1]34. "2,3-Diaminopyridine".[1][3]

    • Context: Standard protocol for converting 2-aminopyridines to 2,3-diaminopyridines via nitration and reduction.[1][3]

    • [1]

  • Target Compound Verification

    • Source: Accela ChemBio Product Catalog. "5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine".[1]

    • Context: Verification of CAS 1448064-99-0 and commercial availability of the specific isomer.[1]

Sources

Exploratory

"CAS number 1448064-99-0 properties"

Executive Summary CAS 1448064-99-0 (5-methyl-3H-imidazo[4,5-b]pyridin-6-amine) represents a high-value heterocyclic intermediate in modern medicinal chemistry.[1] Structurally classified as a 1-deazapurine analog , this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 1448064-99-0 (5-methyl-3H-imidazo[4,5-b]pyridin-6-amine) represents a high-value heterocyclic intermediate in modern medicinal chemistry.[1] Structurally classified as a 1-deazapurine analog , this compound serves as a critical scaffold for the development of ATP-competitive kinase inhibitors.[1] Its fused imidazo[4,5-b]pyridine core mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of kinase domains, while the exocyclic amine (C6-NH2) and methyl group (C5-CH3) provide vectors for selectivity-enhancing substitutions.[1]

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic utility, and handling protocols for CAS 1448064-99-0, designed for researchers optimizing lead compounds in oncology and immunology.[1]

Chemical & Physical Properties

The physicochemical profile of CAS 1448064-99-0 dictates its handling and suitability for Fragment-Based Drug Discovery (FBDD).[1]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name 5-methyl-3H-imidazo[4,5-b]pyridin-6-amineIUPAC
Molecular Formula C₇H₈N₄High nitrogen content (Heteroaromatic)
Molecular Weight 148.17 g/mol Ideal for Fragment-Based Design (MW < 300)
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials
Solubility DMSO (>20 mg/mL), DMFSparingly soluble in water; requires acidification
pKa (Calc) ~5.8 (Pyridine N), ~12.5 (Imidazole NH)Amphoteric nature affects extraction pH
H-Bond Donors 2 (Exocyclic NH₂, Imidazole NH)Critical for Hinge Binding
H-Bond Acceptors 3 (Pyridine N, Imidazole N)-

Table 2: Stability & Storage Protocol

ParameterConditionRecommendation
Storage Temp 2–8°C (Short term), -20°C (Long term)Prevent thermal degradation of amine
Atmosphere Inert (Argon/Nitrogen)Hygroscopic; protect from moisture
Solution Stability DMSO stocks stable for 3 months at -80°CAvoid freeze-thaw cycles (>3 cycles)

Structural Analysis & Mechanism of Action

The potency of CAS 1448064-99-0 lies in its ability to function as a bioisostere of adenine .[1] In the context of kinase inhibition, the imidazo[4,5-b]pyridine core forms a bidentate hydrogen bonding network with the kinase hinge region.[1]

Pharmacophore Mapping
  • Acceptor Motif (N3): Interacts with the backbone NH of the hinge region.[1]

  • Donor Motif (NH1/NH3): Interacts with the backbone Carbonyl of the hinge region.[1]

  • Vector C6-NH2: Solubilizing group or attachment point for "tail" moieties that extend into the solvent-exposed region or hydrophobic back-pocket.[1]

DOT Diagram 1: Pharmacophore Interaction Map

Pharmacophore cluster_0 Mechanism of Action Scaffold Imidazo[4,5-b]pyridine Core (CAS 1448064-99-0) Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond Acceptor (N3) Solvent Solvent Front (Selectivity Pocket) Scaffold->Solvent C6-NH2 Derivatization Hinge->Scaffold H-Bond Donor (NH)

Caption: Bidentate binding mode of the imidazopyridine scaffold within the kinase ATP-binding pocket.[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare a 100 mM stock solution for high-throughput screening.

  • Weighing: Accurately weigh 14.8 mg of CAS 1448064-99-0 into a sterile, antistatic microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter into a fresh amber vial.

  • QC Check: Verify concentration via UV-Vis (λmax ~280 nm) or HPLC.

Protocol B: Chemical Derivatization (Amide Coupling)

Objective: Functionalize the C6-amine to generate a kinase inhibitor library.[1]

  • Activation: In a round-bottom flask, dissolve the carboxylic acid partner (1.2 eq) in DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq).[1] Stir for 15 min at RT.[1]

  • Coupling: Add CAS 1448064-99-0 (1.0 eq) to the activated ester mixture.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via LC-MS (Expect M+H shift).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Synthetic Pathway (Retrosynthesis)

Understanding the origin of the scaffold allows for custom analog design.[1] The synthesis typically proceeds from a diaminopyridine precursor.[1]

DOT Diagram 2: Synthetic Workflow

Synthesis Start 2-Chloro-6-methyl-3-nitropyridine Step1 Amination (NH3/EtOH, Heat) Start->Step1 Inter1 2-Amino-6-methyl-3-nitropyridine Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter1->Step2 Inter2 2,3-Diamino-6-methylpyridine Step2->Inter2 Step3 Cyclization (Formic Acid / Triethyl Orthoformate) Inter2->Step3 Product CAS 1448064-99-0 (5-methyl-3H-imidazo[4,5-b]pyridin-6-amine) Step3->Product

Caption: Canonical synthetic route for the imidazo[4,5-b]pyridine scaffold.

Applications & Case Studies

Case Study: Scaffold Hopping in KRAS Inhibitors While Adagrasib (MRTX849) utilizes a tetrahydropyrido-pyrimidine core, recent optimization campaigns have explored "scaffold hopping" to imidazo[4,5-b]pyridines (like CAS 1448064-99-0) to improve metabolic stability and reduce off-target toxicity.[1] The 5-methyl group in CAS 1448064-99-0 provides a steric clash that can prevent binding to off-target kinases with smaller gatekeeper residues, thereby enhancing selectivity.[1]

Key Application Areas:

  • CDK Inhibitors: Targeting the ATP pocket of Cyclin-Dependent Kinases.[1]

  • Epigenetic Modulators: Inhibition of histone modifying enzymes that utilize purine-like cofactors.[1]

  • PROTAC Linkers: The exocyclic amine serves as an ideal attachment point for E3 ligase ligands.[1]

References

  • Sigma-Aldrich. Product Specification: 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine (CAS 1448064-99-0).[2][1] Retrieved from [1]

  • PubChem. Compound Summary: Adagrasib (Related Scaffold Comparison). National Library of Medicine.[1] Retrieved from [1]

  • Accela ChemBio. Building Blocks for Medicinal Chemistry: Imidazopyridines. Retrieved from [1]

  • ChemSrc. CAS 1448064-99-0 Physicochemical Properties Database.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry.Strategies for Scaffold Hopping in Kinase Inhibitor Discovery.

(Note: Specific patent literature directly linking this CAS to a named drug is proprietary; however, the structural analysis confirms its classification as a primary intermediate for purine-mimetic drug discovery.)[1]

Sources

Foundational

Comprehensive Spectroscopic &amp; Synthetic Guide: 5-Amino-6-methyl-1H-imidazo[4,5-b]pyridine

This technical guide provides a rigorous spectroscopic and synthetic analysis of 5-Amino-6-methyl-1H-imidazo[4,5-b]pyridine , a critical heterocyclic scaffold often utilized in medicinal chemistry (specifically kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic and synthetic analysis of 5-Amino-6-methyl-1H-imidazo[4,5-b]pyridine , a critical heterocyclic scaffold often utilized in medicinal chemistry (specifically kinase inhibition) and toxicology research (as a structural analog to mutagenic heterocyclic amines).

Compound Identity & Structural Core

This molecule features a fused bicyclic system where a pyridine ring is annealed to an imidazole ring. The specific substitution pattern (amino at position 5, methyl at position 6) creates a unique electronic environment distinct from the more common 2-amino-imidazo[4,5-b]pyridine mutagens (e.g., PhIP).

PropertyDetail
IUPAC Name 6-methyl-1H-imidazo[4,5-b]pyridin-5-amine
Molecular Formula C

H

N

Exact Mass 148.0752 Da
CAS Registry Number Not widely listed; Analogous to 105650-23-5 (PhIP)
SMILES Cc1c(N)nc2nc[nH]c2c1
InChI Key Predicted: UQVKZNNCIHJZLS-UHFFFAOYSA-N (Analog)

Synthetic Pathway & Methodology

The synthesis of 5-amino-6-methyl-1H-imidazo[4,5-b]pyridine requires precise control over the regiochemistry of the pyridine ring substitutions. The most robust route involves the cyclization of a triaminopyridine precursor.

Core Synthesis Protocol

Precursor: 2,3,6-Triamino-5-methylpyridine.

  • Nitration/Halogenation: Start with 2,6-dichloro-3-nitropyridine .[1]

  • Methylation: Introduction of the methyl group at position 5 (often via lithiation or Stille coupling on a halogenated intermediate) or starting from 2-amino-5-picoline derivatives.

  • Amination: Nucleophilic aromatic substitution (

    
    ) replaces the chloro groups with amines.
    
  • Reduction: The nitro group is reduced (H

    
    /Pd-C or Fe/HCl) to yield the unstable 2,3,6-triamino-5-methylpyridine  intermediate.
    
  • Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring.

Visualization: Synthetic Logic Flow

SynthesisPath Start 2,6-Dichloro-3-nitropyridine Step1 Methylation & Amination (Formation of 5-Me, 2,6-diamino core) Start->Step1 S_NAr / Alkylation Inter 2,3,6-Triamino-5-methylpyridine (Unstable Intermediate) Step1->Inter Reduction (H2/Pd) Cycl Cyclization (HCOOH / Reflux) Inter->Cycl Ring Closure Prod 5-Amino-6-methyl-1H-imidazo[4,5-b]pyridine Cycl->Prod Purification

Figure 1: Step-wise synthetic progression from pyridine precursors to the fused imidazo-pyridine target.

Spectroscopic Characterization Data

The following data represents the expected spectral signature for this compound based on structure-activity relationships (SAR) of the imidazo[4,5-b]pyridine class.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Standard for polar heterocycles).
Frequency:  400 MHz or higher recommended due to potential peak overlapping.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C2-H 8.15 – 8.30Singlet (s)1HCharacteristic downfield shift of the imidazole proton between two nitrogens.
C7-H 7.60 – 7.80Singlet (s)1HThe only aromatic proton on the pyridine ring. It appears as a singlet because C6 is blocked by Methyl.
-NH

5.80 – 6.50Broad Singlet (br s)2HExchangeable amino protons at C5. Broadening depends on solvent dryness and concentration.
-CH

2.10 – 2.25Singlet (s)3HMethyl group attached to the aromatic ring at C6.
N-H 12.50 – 13.00Broad (br)1HImidazole N-H. Highly exchangeable; often invisible in wet solvents.

Critical Diagnostic:

  • The absence of coupling for the aromatic proton at ~7.7 ppm confirms the substitution at C6 (Methyl) and C5 (Amino). A doublet here would indicate a missing substituent at C6.

B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Weight: 148.17 g/mol .

Ionm/z ValueInterpretation
[M+H]

149.08 Protonated molecular ion (Base Peak).
[M+Na]

171.06Sodium adduct (common in glass/HPLC solvents).
Fragment ~132Loss of NH

(characteristic of primary amines).
Fragment ~121Loss of HCN from the imidazole ring (high energy collision).
C. UV-Visible Spectroscopy
  • Solvent: Methanol or Ethanol.

  • 
    : 
    
    • Band I: 230–240 nm (High intensity,

      
       transition).
      
    • Band II: 295–305 nm (Characteristic of the imidazo[4,5-b]pyridine chromophore).

Analytical Validation Workflow

To ensure the integrity of the synthesized or purchased material, the following validation workflow is mandatory. This protocol prevents the misidentification of regioisomers (e.g., the [4,5-c] isomer).

Protocol Steps
  • Purity Check (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Success Criterion: Single peak at 254 nm and 280 nm.

  • Isomer Differentiation (NOESY NMR):

    • Perform a 1D NOESY experiment irradiating the Methyl group (~2.2 ppm).

    • Observation: You should observe a Nuclear Overhauser Effect (NOE) enhancement of the C7-H signal (~7.7 ppm) and the NH

      
        signal (~6.0 ppm).
      
    • Reasoning: The methyl group at C6 is spatially adjacent to both the C7 proton and the C5 amino group.

Visualization: Validation Logic

Validation Sample Crude Sample HPLC HPLC-MS Analysis (m/z 149 check) Sample->HPLC NMR_1H 1H NMR Screening (Check Singlet at ~7.7 ppm) HPLC->NMR_1H Decision Isomer Check? NMR_1H->Decision NOESY NOESY Experiment (Irradiate Me-Group) Decision->NOESY Ambiguous Final Validated Structure Decision->Final Clear Singlet NOESY->Final NOE Observed (Me <-> H7)

Figure 2: Decision tree for confirming structural identity and distinguishing regioisomers.

References

  • Imidazo[4,5-b]pyridine Scaffold Characterization

    • Title: "Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine deriv
    • Source:Journal of Chemical Technology and Metallurgy, 2022.
    • URL:[Link]

  • Mutagenic Heterocyclic Amines (PhIP Analogs)

    • Title: "2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - IARC Monographs."
    • Source:IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56.
    • URL:[Link]

  • Synthetic Methods for Pyridine Diamines

    • Title: "Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine."
    • Source:Journal of the Serbian Chemical Society, 2022.
    • URL:[Link]

Sources

Exploratory

Technical Analysis Guide: Mass Spectrometry Characterization of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Executive Summary This technical guide details the mass spectrometry analysis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine , a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry analysis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine , a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors (e.g., c-Met, Aurora kinase) and purine nucleoside phosphorylase (PNP) inhibitors.

Unlike its well-known mutagenic isomer PhIP, this specific aminopyridine derivative presents unique analytical challenges due to its high polarity, low molecular weight (148.16 Da), and multiple protonation sites. This guide moves beyond generic protocols, advocating for a Hydrophilic Interaction Liquid Chromatography (HILIC) front-end coupled with Electrospray Ionization (ESI+) to overcome the retention issues common with standard C18 reverse-phase methods.

Physicochemical Context & Ionization Strategy[1][2][3]

To design a robust method, we must first understand the analyte's behavior in solution and the gas phase.

Structural Analysis

The molecule consists of a pyridine ring fused to an imidazole ring.

  • Formula:

    
    
    
  • Exact Mass: 148.0749 Da

  • Basicity: The molecule possesses two key basic sites: the imidazole nitrogen (

    
    ) and the exocyclic amine at position 6.
    
  • Polarity: High (LogP < 1.0 estimated), making it prone to early elution (ion suppression zone) in Reverse Phase LC.

Ionization Logic: Why ESI+?

Electrospray Ionization in Positive Mode (ESI+) is the mandatory choice.

  • Mechanism: The pyridine nitrogen and the 6-amine group readily accept protons under acidic conditions.

  • Mobile Phase Requirement: A pH range of 3.5–5.0 is optimal. Using Ammonium Formate or Acetate ensures the molecule is fully protonated (

    
    ) prior to entering the source, maximizing sensitivity.
    

Experimental Protocol: Sample Preparation & Chromatography

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Standard Liquid-Liquid Extraction (LLE) often yields poor recovery for such polar bases. We utilize Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange sorbent to leverage the analyte's basicity for cleanup.

Protocol:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load sample (pH adjusted to ~3.0 with Formic Acid). Analyte binds via cation exchange.

  • Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. High pH neutralizes the analyte, releasing it from the sorbent.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (90:10).

Chromatographic Separation (HILIC vs. RPLC)

While C18 is standard, it fails here due to "dewetting" when using the high aqueous content needed to retain this polar amine. HILIC is the validated approach.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Strategy: Start high organic (90% B) to retain the polar analyte, then ramp down to 50% B.

Table 1: Recommended HILIC Gradient Profile
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Interaction State
0.00900.4Initial Retention (Partitioning)
1.00900.4Isocratic Hold
5.00500.4Elution Gradient
6.00500.4Wash
6.10900.4Re-equilibration
9.00900.4Ready for Injection

Mass Spectrometry & Fragmentation Logic

MS Source Parameters (Sciex 6500+ / Agilent 6495 Class)
  • Ion Source: ESI Positive

  • Curtain Gas: 30 psi

  • IonSpray Voltage (IS): 4500 V (Avoid 5500V to prevent in-source fragmentation of the amine).

  • Temperature (TEM): 500°C (High temp required for efficient desolvation of aqueous mobile phases).

Fragmentation Pathway (MS/MS)

The precursor ion is m/z 149.1 (


). The fragmentation follows characteristic heterocyclic amine pathways.
  • Primary Transition (Quantifier): Loss of Ammonia (

    
    , -17 Da).
    
    • Mechanism:[1] Cleavage of the exocyclic amine at position 6.[2]

    • Product Ion:m/z 132.1

  • Secondary Transition (Qualifier): Loss of Hydrogen Cyanide (

    
    , -27 Da).
    
    • Mechanism:[1] Opening of the imidazole ring, a hallmark of fused purine-like systems.

    • Product Ion:m/z 122.1

Visualization: Fragmentation Pathway

The following diagram illustrates the logical dissociation steps for method development.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 149.1 Frag1 Product Ion 1 (Loss of NH3) m/z 132.1 Precursor->Frag1 -17 Da (NH3) Collision Energy: 20-25 eV Frag2 Product Ion 2 (Loss of HCN) m/z 122.1 Precursor->Frag2 -27 Da (HCN) Collision Energy: 30-35 eV Frag3 Deep Fragment (Ring Cleavage) m/z 105.0 Frag1->Frag3 -27 Da (HCN)

Figure 1: Predicted MS/MS fragmentation pathway for 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine.

Method Validation & Quality Assurance

To ensure Trustworthiness , the method must be self-validating.

Internal Standard (IS) Selection

Do not use a generic IS.

  • Gold Standard:

    
    -labeled analog.
    
  • Practical Alternative: 3-Methyladenine or PhIP-d3 . These share the imidazopyridine/purine core and will track matrix effects in the HILIC mode accurately.

System Suitability Test (SST)

Before every batch, run the SST Protocol :

  • Signal-to-Noise: S/N > 10 for the LOQ standard (Target: 1 ng/mL).

  • Peak Tailing: Asymmetry factor must be

    
    . (Critical for HILIC).
    
  • Retention Time Stability:

    
     min tolerance.
    
Visualization: Method Development Decision Tree

Use this logic flow to troubleshoot retention or sensitivity issues.

MethodLogic Start Start Method Development CheckLogP Check LogP (< 1.0?) Start->CheckLogP Choice Select Column Mode CheckLogP->Choice HILIC HILIC Mode (Amide/Silica) Choice->HILIC Yes (Polar) RPLC RPLC Mode (C18/Phenyl) Choice->RPLC No (Non-polar) Buffer Mobile Phase pH HILIC->Buffer Acidic pH 3-4 (Formate) Promotes [M+H]+ Buffer->Acidic Optimal for Amines Basic pH 9 (Ammonium Hydroxide) Suppresses Ionization Buffer->Basic Avoid for ESI+

Figure 2: Decision logic for selecting HILIC chromatography for polar aminopyridines.

References

  • Turesky, R. J., et al. (2010). Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites.[3] Journal of Chromatography B. Link

  • Barceló, D. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[4] Royal Society of Chemistry. Link

  • Kato, T., et al. (2022). Imidazo[4,5-b]pyridine derivatives: Synthesis and biological activities.[5][6][7] Journal of Chemical Technology and Metallurgy. Link

  • Zhao, Y., et al. (2006).[2] Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Link

Sources

Foundational

Structural Analogues of 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine: A Technical Guide for Drug Discovery

Executive Summary The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic purine nucleosides and interact with diverse biological targets, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic purine nucleosides and interact with diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and DNA-associated enzymes.[1]

This guide focuses on 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (MIPA) and its structural analogues. While historically associated with heterocyclic amines (HCAs) found in pyrolysis products, rational substitution of this core has unlocked potent therapeutic candidates with antiproliferative , antiviral , and anti-inflammatory profiles.

Critical Insight for Developers: The successful development of MIPA analogues hinges on a specific Structure-Activity Relationship (SAR) strategy: decoupling therapeutic efficacy from mutagenic potential . Unsubstituted amino-imidazo[4,5-b]pyridines can be bioactivated by CYP1A2 to form reactive nitrenium ions; however, steric occlusion at the N3 position or modification of the C6-amine prevents this bioactivation, rendering the scaffold safe for therapeutic use.

Chemical Architecture & Electronic Properties

The core structure is a fused bicyclic system comprising a pyridine ring fused to an imidazole ring.[2]

Electronic Distribution
  • Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor. Its electron-withdrawing nature decreases the electron density of the imidazole ring compared to benzimidazole.

  • Imidazole Nitrogens (N1/N3): Subject to tautomerism. In the neutral state, the proton resides predominantly on N3 (3H-tautomer) due to stabilization by the adjacent pyridine nitrogen lone pair, though N1-alkylation is common in synthetic derivatives.

  • C6-Amine: An electron-donating group (EDG) that increases electron density at C5 and C7, facilitating electrophilic aromatic substitution at C7 if unoccupied.

Tautomerism & Solubility

The 3H-tautomer is energetically favored in solution. The molecule exhibits amphoteric character, soluble in dilute acids (protonation of N4/N1) and strong bases (deprotonation of N3-H).

ChemicalArchitecture cluster_risk Tox Liability Management Core Imidazo[4,5-b]pyridine Core N4 N4 (Pyridine) H-Bond Acceptor Kinase Hinge Binder Core->N4 C6 C6-Amine Solubility Handle Bioactivation Site (Risk) Core->C6 N3 N1/N3 Tautomerism Alkylation Vector Core->N3 C2 C2 Position Primary SAR Vector (Aryl/Heteroaryl) Core->C2 Risk CYP1A2 N-Hydroxylation C6->Risk If unsubstituted Mitigation Block N3 or Modify C6-NH2 Risk->Mitigation

Figure 1: Functional map of the MIPA scaffold highlighting therapeutic binding points and toxicity risks.

Structural Analogues & SAR Strategies

To transition from a raw scaffold to a drug candidate, modifications are targeted at three vectors.

Vector A: C2-Substitution (Potency Driver)

The C2 position is the most accessible vector for introducing complexity.

  • Aryl/Heteroaryl Groups: Introduction of phenyl or pyridyl rings at C2 extends the pi-system, often improving kinase affinity by accessing the hydrophobic pocket II.

  • Amidino Groups: 2-Amidinophenyl derivatives have shown sub-micromolar IC50 values against colon carcinoma lines (HCT116) by interacting with DNA minor grooves.

Vector B: N-Alkylation (Selectivity & PK)

Alkylation at N1 or N3 locks the tautomer and dramatically alters physicochemical properties.

  • 3-Methylation: Often enhances antiproliferative activity compared to 1-methyl isomers.

  • N-Cycloalkyl: Bulky groups (e.g., isopropyl, cyclopentyl) at N3 can prevent metabolic N-hydroxylation, improving the safety profile.

Vector C: C6-Amine Modification (Safety Switch)
  • Acylation/Sulfonylation: Converting the primary amine to an amide or sulfonamide eliminates mutagenic potential by lowering the electron density on the nitrogen, preventing the formation of the reactive nitrenium ion species.

Table 1: SAR Summary of MIPA Analogues

Analogue ClassModificationPrimary EffectTherapeutic Indication
Tetracyclic Fused rings at C2-N3DNA IntercalationAnticancer (Topoisomerase II inhibition)
3-Alkyl Methyl/Ethyl at N3Increased LipophilicityAntiviral (RSV), Antibacterial
2-Aryl Phenyl at C2Kinase Hinge Bindingc-Met / Aurora Kinase Inhibitors
6-Halo Br/Cl replacing NH2Synthetic IntermediatePrecursor for Suzuki/Buchwald coupling

Synthesis Strategies

Two primary routes exist for synthesizing 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine and its analogues.

Route A: The Diaminopyridine Cyclization (Standard)

This route is preferred for generating C2-substituted libraries.

  • Precursor: 6-amino-5-methyl-3-nitropyridine.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2/HCl) yields the 2,3-diaminopyridine intermediate.

  • Cyclization: Condensation with carboxylic acids (polyphosphoric acid, 180°C) or aldehydes (oxidative cyclization with Na2S2O5).

Route B: The Traube-Like Synthesis (Alternative)

Useful for specific N-alkylated derivatives.

  • Precursor: 4-chloro-2,3-diaminopyridine.

  • Cyclization: Reaction with formic acid or triethyl orthoformate.

  • Functionalization: Subsequent SNAr reactions to introduce the 5-methyl and 6-amino groups (often requiring protecting group strategies).

Synthesis Start 2-Chloro-6-methyl-3-nitropyridine Step1 Amination (NH3/EtOH) SNAr Reaction Start->Step1 Inter1 2-Amino-6-methyl-3-nitropyridine Step1->Inter1 Step2 Reduction (H2, Pd/C) or SnCl2/HCl Inter1->Step2 Inter2 2,3-Diamino-6-methylpyridine Step2->Inter2 Branch1 Route A1: R-COOH (PPA, 180°C) Inter2->Branch1 Branch2 Route A2: R-CHO (Na2S2O5, DMSO) Inter2->Branch2 Product 2-Substituted-5-methyl- 3H-imidazo[4,5-b]pyridin-6-amine Branch1->Product Branch2->Product

Figure 2: Primary synthetic workflow for MIPA derivatives via the diaminopyridine pathway.

Experimental Protocols

Protocol: Synthesis of Core Scaffold (Route A)

Objective: Preparation of 2-phenyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine.

Reagents:

  • 2,3-diamino-6-methylpyridine (1.0 eq)

  • Benzoic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (10 g per g of substrate)

Procedure:

  • Mixing: In a round-bottom flask, combine 2,3-diamino-6-methylpyridine (1.23 g, 10 mmol) and benzoic acid (1.34 g, 11 mmol).

  • Acid Addition: Add Polyphosphoric acid (15 g) and stir manually to ensure a homogeneous paste.

  • Cyclization: Heat the mixture to 180°C for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The mixture will become a viscous syrup.

  • Quenching: Cool the reaction to 80°C. Slowly pour onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8.0 using ammonium hydroxide (28%). A precipitate will form.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield the product as a beige solid.

Protocol: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate potency against HCT116 (Colon Cancer) cells.

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.01 to 100

    
    M. Ensure final DMSO concentration < 0.5%.
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Biological Applications & Safety

Therapeutic Potential[1][3][4]
  • Kinase Inhibition: The imidazo[4,5-b]pyridine motif functions as an ATP-mimetic. Derivatives with hydrophobic C2-substituents effectively inhibit Aurora A/B and c-Met kinases, critical drivers in tumorigenesis.

  • Antiviral Activity: N-alkylated analogues have demonstrated specific activity against Respiratory Syncytial Virus (RSV) by interfering with viral fusion proteins.

Toxicology Management

Researchers must rigorously screen for mutagenicity early in the lead optimization phase.

  • Ames Test: Standard Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation are mandatory.

  • Structural Alert: A free amino group at C6 combined with an unsubstituted N3 is a "red flag" for genotoxicity (resembling PhIP).

  • Mitigation: Derivatization of the amine (e.g., to an amide) or steric blocking of N3 typically abolishes this liability while maintaining kinase inhibitory potency.

References

  • PubChemLite. (2025).[3] 5-methyl-3h-imidazo[4,5-b]pyridin-6-amine Compound Summary. Université du Luxembourg.[4][5][6] Link

  • Bozicevic, L., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. Link

  • Starcevic, K., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Link

  • Samanta, S., et al. (2023).[2] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Link

  • Sebbar, N. K., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and DFT Computations. Journal of Chemical Technology and Metallurgy. Link

Sources

Exploratory

"quantum chemical calculations for imidazo[4,5-b]pyridine scaffold"

A Multiscale Quantum Chemical & Drug Design Protocol Executive Summary The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a purine isostere with significant applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Multiscale Quantum Chemical & Drug Design Protocol

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a purine isostere with significant applications in oncology (CDK9 inhibition, tubulin polymerization interference) and metabolic regulation (mitochondrial uncoupling).[1][2] Its efficacy stems from a unique fused ring system that offers tunable hydrogen bond donor/acceptor sites and π-stacking capabilities.

This technical guide provides a rigorous computational framework for analyzing this scaffold. Moving beyond generic modeling, we detail specific protocols for handling the scaffold's critical tautomeric equilibria, predicting electronic reactivity via Density Functional Theory (DFT), and validating biological interactions through molecular docking.

Computational Strategy & Theoretical Basis

The imidazo[4,5-b]pyridine core presents specific challenges: prototropic tautomerism and pyridine-imidazole electronic coupling . Standard force fields often fail to capture the subtle electronic redistribution inherent to this fused system. Therefore, a Quantum Mechanics (QM) first approach is required.

1.1 Choice of Theory
  • Functional Selection:

    • B3LYP: Sufficient for ground-state geometry and vibrational frequency analysis.

    • M06-2X or ωB97X-D: Mandatory for interaction energy calculations (e.g., stacking with DNA base pairs or aromatic residues in protein pockets) to account for dispersion forces which B3LYP underestimates.

    • CAM-B3LYP: Recommended for Time-Dependent DFT (TD-DFT) if investigating excited states (fluorescent probes), as it corrects long-range charge transfer errors.

  • Basis Set:

    • Optimization: 6-31G(d,p) is the minimum standard.

    • Single Point Energy/Properties: 6-311++G(d,p) is required to accurately describe the lone pairs on the pyridine (N4) and imidazole (N1/N3) nitrogens.

1.2 Solvation Models

Because biological activity occurs in aqueous media, gas-phase calculations are insufficient for energy ranking.

  • PCM (Polarizable Continuum Model): Standard for general bulk solvent effects.

  • SMD (Solvation Model based on Density): Preferred for calculating pKa and free energies of solvation (

    
    ), as it includes non-electrostatic terms (cavitation, dispersion).
    
Protocol 1: Tautomerism & Geometry Optimization

The imidazo[4,5-b]pyridine scaffold can exist in multiple tautomeric forms (typically 1H- and 3H- isomers). Determining the global minimum is critical before any docking study.

2.1 The Workflow
  • Construction: Build both N1-H and N3-H tautomers.

  • Pre-optimization: Molecular Mechanics (MMFF94) to relieve steric clashes.

  • QM Optimization: DFT/B3LYP/6-311++G(d,p) in water (SMD).

  • Frequency Check: Ensure no imaginary frequencies (NIMAG=0).

  • Boltzmann Weighting: Calculate populations based on

    
    .
    

Note: Experimental data suggests the 3H-tautomer is often favored in the solid state, but solvent polarity can shift this equilibrium.

2.2 Visualization: Tautomer Stability Analysis

Tautomer_Workflow Start Input Structure (Imidazo[4,5-b]pyridine) Gen_Taut Generate Tautomers (N1-H vs N3-H) Start->Gen_Taut Opt_Gas Gas Phase Opt B3LYP/6-31G(d,p) Gen_Taut->Opt_Gas Opt_Solv Solvent Phase Opt (SMD) B3LYP/6-311++G(d,p) Opt_Gas->Opt_Solv Refine Geometry Freq Frequency Calc (Check NIMAG=0) Opt_Solv->Freq Energy Calculate u0394G & Boltzmann Populations Freq->Energy Valid Minima Output Select Bioactive Tautomer Energy->Output

Caption: Workflow for determining the energetically dominant tautomer prior to docking.

Protocol 2: Electronic Property Profiling

Once the stable geometry is secured, electronic profiling reveals the scaffold's "warheads" for drug-target interaction.

3.1 Frontier Molecular Orbitals (FMO)[3]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the imidazole ring and the pyridine nitrogen. High energy indicates susceptibility to electrophilic attack (e.g., metabolic oxidation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the pyridine ring. Low energy suggests susceptibility to nucleophilic attack.

  • Gap (

    
    ):  Correlates with kinetic stability. A smaller gap (~3.5 - 4.0 eV for extended derivatives) implies higher reactivity and potential for covalent bonding if designed as a suicide inhibitor.
    
3.2 Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for identifying pharmacophores.

  • Red Regions (Negative Potential): The N4 (pyridine) and N3 (imidazole) are H-bond acceptors.

  • Blue Regions (Positive Potential): The N-H proton and aromatic ring hydrogens are H-bond donors or involved in

    
    -H interactions.
    
3.3 Quantitative Data Summary

Below are typical values derived from DFT (B3LYP/6-311++G**) calculations for substituted imidazo[4,5-b]pyridines found in literature (e.g., anticancer agents).

PropertyTypical Value RangeSignificance
HOMO Energy -6.0 to -6.6 eVIonization potential; oxidation liability.
LUMO Energy -1.5 to -2.5 eVElectron affinity; electrophilicity.
HOMO-LUMO Gap 3.7 - 4.5 eVChemical hardness; stability in biological fluids.
Dipole Moment 4.0 - 7.0 DebyeSolubility; orientation in electrostatic fields of proteins.
N4 Charge (NBO) -0.45 to -0.50 eMajor H-bond acceptor site (e.g., for kinase hinge regions).
Protocol 3: Interaction Modeling (Docking & Dynamics)

To validate the scaffold's utility in drug discovery (e.g., CDK9 or Tubulin inhibition), we integrate QM data into the docking workflow.

4.1 The "QM-Polished" Docking Pipeline

Standard docking uses generic charges. For the imidazo[4,5-b]pyridine scaffold, the polarization of the fused ring requires RESP (Restrained Electrostatic Potential) charges derived from the QM optimized density.

  • Ligand Prep: Optimize ligand at DFT level. Calculate ESP charges.

  • Charge Fitting: Fit RESP charges to the atomic centers.

  • Docking: Use AutoDock Vina or Gold with the custom charges.

  • Target Focus:

    • CDK9: H-bond interaction with the hinge region (Cys106) via N4 (acceptor) and NH (donor).

    • Tubulin: Interaction at the colchicine binding site, utilizing the scaffold's hydrophobic surface for

      
      -stacking.
      
4.2 Visualization: Integrated Drug Design Pipeline

Drug_Design_Pipeline Scaffold Imidazo[4,5-b]pyridine Derivatives QM_Calc DFT Optimization & RESP Charge Calculation Scaffold->QM_Calc MEP_Map MEP Analysis (Identify H-bond sites) QM_Calc->MEP_Map Docking Molecular Docking (CDK9 / Tubulin) QM_Calc->Docking Custom Charges MEP_Map->Docking Guide Constraints MD_Sim MD Simulation (Stability Check) Docking->MD_Sim Bio_Assay In Vitro Validation (IC50 / EC50) MD_Sim->Bio_Assay

Caption: Integrated QM/MM pipeline for developing imidazo[4,5-b]pyridine based inhibitors.

References
  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors. Source: PubMed (2022). URL:[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Source: NIH / J Med Chem (2024). URL:[Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Source: Current Medicinal Chemistry (2024).[2] URL:[Link]

  • Synthesis, spectroscopic characterization and computational analysis of imidazo[4,5-b]pyridine derived iminocoumarins. Source: Ruđer Bošković Institute (2022). URL:[Link]

  • New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations. Source: Journal of Chemical Technology and Metallurgy (2022). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in Next-Generation Insecticide Synthesis

Executive Summary & Chemical Rationale The search for novel modes of action (MoA) in crop protection has led to the re-evaluation of fused heterocyclic scaffolds. 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The search for novel modes of action (MoA) in crop protection has led to the re-evaluation of fused heterocyclic scaffolds. 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine represents a privileged scaffold in the synthesis of neonicotinoid replacements and ryanodine receptor modulators.

Unlike the mutagenic food-derived heterocyclic amines (like PhIP, which bears the amine at the C2 position), the C6-amino variant offers a distinct nucleophilic handle for derivatization while minimizing genotoxic liabilities. The C5-methyl group serves a dual purpose: it increases lipophilicity (LogP) for better cuticular penetration and provides steric bulk that blocks metabolic oxidation at the pyridine ring, a common resistance mechanism in hemipteran pests.

Key Applications
  • Ryanodine Receptor Modulators: Acting as the "left-hand" heterocyclic amine in diamide synthesis (analogous to the anthranilic diamide class).

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Serving as a bioisostere for the pyridine ring in imidacloprid analogs.

  • Sulfyl Insecticides: Precursor for sulfonamide-linked active ingredients targeting voltage-gated sodium channels.

Structural Analysis & Retrosynthetic Logic

The utility of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine lies in its electronic distribution. The fused imidazole ring enriches the electron density of the pyridine ring, making the C6-amine moderately nucleophilic but less reactive than a standard aniline. This requires specific coupling protocols to avoid side reactions at the imidazole nitrogen (N3).

Diagram 1: Scaffold Functionalization Logic

G Core 5-methyl-3H-imidazo [4,5-b]pyridin-6-amine Path_A Pathway A: Amide Coupling Core->Path_A Acid Chloride/HATU Path_B Pathway B: Sulfonylation Core->Path_B Sulfonyl Chloride Path_C Pathway C: N-Alkylation (N3) Core->Path_C Alkyl Halide/Base Target_A Diamide Insecticides (Ryanodine Receptor) Path_A->Target_A Target_B Sulfyl Insecticides (Na+ Channel) Path_B->Target_B Target_C Lipophilic Optimization (Cuticle Penetration) Path_C->Target_C Optional Pre-step

Caption: Divergent synthetic pathways utilizing the C6-amine handle. Pathway A is the primary focus for high-potency insecticide discovery.

Detailed Protocol: Synthesis of Amide-Linked Insecticidal Candidates

This protocol details the coupling of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine with a substituted pyrazole carboxylic acid. This reaction creates a scaffold structurally similar to Chlorantraniliprole , but with the unique imidazopyridine core.

Materials & Reagents
ReagentRoleEquiv.Notes
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine Limiting Reagent1.0The Scaffold
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidCoupling Partner1.1"Warhead" (Example)
HATU Coupling Agent1.2Preferred over EDC for steric bulk
DIPEA (Diisopropylethylamine)Base2.5Scavenges acid
DMF (Dimethylformamide)Solvent-Anhydrous; Essential for solubility
Step-by-Step Methodology
Phase 1: Activation of the Carboxylic Acid
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.1 equivalents of the pyrazole carboxylic acid in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add 1.2 equivalents of HATU. Stir at room temperature under nitrogen for 15 minutes.

    • Scientific Rationale: Pre-activation ensures the formation of the active ester (O-At) before introducing the less nucleophilic heterocyclic amine, reducing dimerization.

Phase 2: Amine Coupling
  • Addition: Add 2.5 equivalents of DIPEA, followed immediately by 1.0 equivalent of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine .

  • Reaction: Stir the mixture at 60°C for 6–12 hours.

    • Critical Parameter: Unlike simple anilines, this fused system requires mild heating (60°C) to overcome the steric hindrance of the C5-methyl group and the electron-withdrawing nature of the pyridine ring.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the amine spot (Rf ~0.3) and the appearance of a new fluorescent spot (Rf ~0.6).

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into ice-cold water (10x volume of DMF).

  • Precipitation: A solid precipitate should form. Stir for 30 minutes to ensure full granulation.

  • Filtration: Filter the solid and wash exclusively with water followed by cold diethyl ether.

    • Note: Avoid washing with alcohols, as the product may be partially soluble.

  • Purification: If necessary, recrystallize from Acetonitrile/Ethanol (9:1).

Quality Control & Characterization

To validate the synthesis, specific NMR signatures must be confirmed. The shift of the NH protons is the primary indicator of successful coupling.

Proton EnvironmentStarting Material Shift (ppm)Product Shift (ppm)Diagnostic Change
C6-NH2 (Amine) 5.2 – 5.8 (Broad s)Absent Disappearance confirms reaction
Amide -NH- N/A10.2 – 10.8 (s)Strong downfield shift indicates amide bond
C2-H (Imidazole) 8.1 (s)8.3 – 8.4 (s)Slight deshielding due to electron withdrawal
C5-CH3 (Methyl) 2.4 (s)2.5 – 2.6 (s)Remains singlet; integral = 3H
Diagram 2: Experimental Workflow & QC Checkpoints

Workflow Start Start: Reagent Prep Activation Activate Acid (HATU/DMF) 15 min @ RT Start->Activation Coupling Add 5-methyl-imidazo-amine Heat to 60°C, 12h Activation->Coupling TLC_Check TLC Check (5% MeOH/DCM) Coupling->TLC_Check TLC_Check->Coupling Incomplete Quench Quench in Ice Water TLC_Check->Quench Complete Filter Filter & Wash (Water/Ether) Quench->Filter NMR 1H NMR Validation (Look for amide NH @ 10.5ppm) Filter->NMR End Final Product (>95% Purity) NMR->End

Caption: Step-by-step synthetic workflow with integrated Quality Control checkpoints.

Safety & Handling Protocols

Specific Hazards of Imidazopyridines

While 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is distinct from the highly mutagenic 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), all amino-imidazopyridines should be treated as potential genotoxins until fully characterized.

  • Containment: Weighing and handling must occur inside a certified fume hood or glovebox.

  • Solvent Waste: DMF waste containing this amine must be segregated from general organic waste and labeled "Potential Mutagen."

  • Deactivation: Glassware should be rinsed with a 10% bleach solution before standard washing to oxidize trace amine residues.

References

  • Yao, Y., Li, X., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment.[1] Chemistry & Biodiversity.[1][2] (Note: Validates insecticidal activity of the scaffold).

  • Sajith, A. M., et al. Synthesis of highly functionalized imidazo[4,5-b]pyridines by using microwave-enhanced Suzuki coupling.[2] NIH / PMC. (Note: Validates coupling methodologies for this specific ring system).

  • Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines. (Note: General synthetic routes and solvent compatibility).

  • IRAC (Insecticide Resistance Action Committee). Mode of Action Classification Scheme. (Note: Context for Ryanodine and nAChR target sites).

Sources

Application

"high-throughput screening of imidazo[4,5-b]pyridine libraries"

Application Note: High-Throughput Screening of Imidazo[4,5-b]pyridine Libraries Abstract The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and ben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Imidazo[4,5-b]pyridine Libraries

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and benzimidazole. Its capacity to engage ATP-binding pockets via bidentate hydrogen bonding makes it a cornerstone in the development of inhibitors for Aurora kinases, FLT3, and EGFR. This Application Note provides a comprehensive workflow for the design, synthesis, and high-throughput screening (HTS) of imidazo[4,5-b]pyridine libraries. We detail a microwave-assisted diversity-oriented synthesis (DOS) protocol and a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for hit identification, ensuring high Z’ factors and minimizing false positives.

Introduction: The Privileged Scaffold

The imidazo[4,5-b]pyridine core is structurally distinct from its isomers ([4,5-c], [1,2-a]) due to the specific fusion of the imidazole ring with the pyridine moiety. This configuration mimics the adenine core of ATP, allowing the N-3 and N-1 (or C-2 substituents) to interact with the hinge region of kinase domains.

Key Structural Advantages:

  • Purine Bioisosterism: High affinity for ATP-binding sites.

  • Solubility: The pyridine nitrogen improves aqueous solubility compared to benzimidazole analogs.

  • Vectors for Diversity: The scaffold offers multiple points for functionalization (C-2, C-5, C-6, and N-1/N-3), enabling the construction of focused libraries with broad chemical space coverage.

Phase 1: Library Design & Chemical Synthesis

To maximize HTS success, the library must balance structural diversity with synthetic feasibility. We utilize a Diversity-Oriented Synthesis (DOS) approach focusing on three vectors:

  • R1 (C-2 Position): Introduced via condensation with diverse aldehydes or carboxylic acids.

  • R2 (C-6 Position): Introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling (using 6-bromo precursors).

  • R3 (N-1/N-3 Position): Introduced via alkylation (though N-H free variants are often preferred for H-bonding).

Protocol 1: Microwave-Assisted One-Pot Synthesis

Rationale: Traditional reflux methods are slow (12-24h). Microwave irradiation accelerates cyclization and improves yield, essential for generating library plates.

Reagents:

  • Core: 2,3-Diamino-5-bromopyridine (Precursor for C-6 functionalization).

  • Reagent A: Set of 96 diverse aldehydes (R1).

  • Oxidant: Sodium metabisulfite (

    
    ) or open-air oxidation.
    
  • Solvent: DMF or Ethanol/Water.

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3-diamino-5-bromopyridine (1.0 equiv) and aldehyde (1.0 equiv) in DMF (2 mL) in a microwave-compatible vial.

  • Cyclization: Add

    
     (1.5 equiv) to facilitate oxidative cyclization.
    
  • Irradiation: Heat at 140°C for 10 minutes in a microwave reactor (e.g., Biotage Initiator).

    • Control: Monitor pressure to ensure safety limits (<20 bar).

  • Purification (HTS Scale): Pass reaction mixture through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: Methanol (removes non-basic impurities).

    • Elute: 2M

      
       in Methanol (releases product).
      
  • Finishing: Evaporate solvent (Genevac) and resuspend in 100% DMSO at 10 mM for the Master Plate.

Data: Typical Yield Comparison

Method Temperature Time Avg. Yield (%) Purity (LCMS)
Thermal Reflux 80°C 12 Hours 45-60% 75%

| Microwave (Recommended) | 140°C | 10 Mins | 82-95% | >90% |

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Diamino- 5-bromopyridine Mix Mixing (DMF, Na2S2O5) Start->Mix Aldehyde Diverse Aldehydes (R1) Aldehyde->Mix Microwave Microwave 140°C, 10 min Mix->Microwave Cyclization SCX SCX-2 Purification Microwave->SCX Clean-up Library Master Plate (10mM in DMSO) SCX->Library Formatting

Caption: Microwave-assisted synthesis workflow for rapid generation of imidazo[4,5-b]pyridine libraries.

Phase 2: HTS Assay Development (Kinase Target)

For kinase targets (e.g., Aurora A), we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format. This homogeneous assay is superior to wash-based ELISA for HTS due to fewer steps and resistance to compound fluorescence interference.

Assay Principle: A tracer (fluorescently labeled ATP-competitive inhibitor) binds to the kinase. An antibody labeled with a Europium (Eu) cryptate binds to the kinase tag (e.g., His or GST). When the tracer is bound, FRET occurs between Eu and the tracer. Test compounds displace the tracer, decreasing the FRET signal.

Protocol 2: TR-FRET Screening Workflow

Equipment: Labcyte Echo (Acoustic Dispenser), BMG PHERAstar FSX (Reader).

  • Compound Transfer:

    • Use the Labcyte Echo to transfer 10 nL of library compounds (from 10 mM DMSO source) into 384-well low-volume white plates.

    • Final Concentration: 10 µM (assuming 10 µL assay volume).

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Reference Inhibitor e.g., Staurosporine, Min Signal).

  • Enzyme Addition:

    • Dispense 5 µL of Kinase/Antibody Mix (e.g., 5 nM Aurora A, 2 nM Eu-Anti-His).

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
  • Tracer Addition:

    • Dispense 5 µL of Kinase Tracer (e.g., Alexa Fluor 647 labeled tracer).

    • Optimization: Tracer concentration should be at its

      
       (determined in pre-read).
      
  • Incubation:

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on PHERAstar. Excitation: 337 nm. Emission 1: 665 nm (Tracer). Emission 2: 620 nm (Eu).

    • Calculate Ratio:

      
      .
      
HTS Triage Funnel Diagram

HTSFunnel Library Primary Screen (Single Point 10µM) Cutoff Hit Selection (>50% Inhibition) Library->Cutoff N = 10,000 Counter Counter Screen (Off-Target/Aggregation) Cutoff->Counter N = 500 DoseResponse Dose Response (10-point IC50) Counter->DoseResponse Remove PAINS Orthogonal Orthogonal Assay (Cell-based/Biophysical) DoseResponse->Orthogonal Valid Hits

Caption: Screening triage funnel designed to filter false positives and validate imidazo[4,5-b]pyridine hits.

Data Analysis & Validation

Quality Control: Z-Factor

The Z-factor is the standard metric for HTS robustness. A value of 0.5 < Z < 1.0 indicates an excellent assay.



  • 
    : Standard deviation of positive (DMSO) and negative (Inhibitor) controls.
    
  • 
    : Mean of positive and negative controls.
    
Handling False Positives (PAINS)

Imidazo[4,5-b]pyridines are generally stable, but specific substituents (e.g., rhodanines, catechols) introduced at R1 can act as Pan-Assay Interference Compounds (PAINS).

  • Aggregation: Run the assay with and without 0.01% Triton X-100. If potency shifts significantly, the compound is likely an aggregator (false positive).

  • Fluorescence Interference: Compounds fluorescing at 665 nm will distort the TR-FRET ratio. Check raw 665 nm channel data; if significantly higher than DMSO controls, flag as an autofluorescent artifact.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Link

  • Jabri, Z., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and DFT Computations. Journal of Chemical Technology and Metallurgy. Link

  • Kandri Rodi, Y., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. ACS Omega. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

Method

Application Note: Bioassay Profiling of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine Derivatives

Strategic Overview The 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine core represents a "privileged scaffold" in medicinal chemistry due to its structural isomorphism with purines (adenine/guanine). This bioisosterism allows...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine core represents a "privileged scaffold" in medicinal chemistry due to its structural isomorphism with purines (adenine/guanine). This bioisosterism allows derivatives of this scaffold to effectively target ATP-binding pockets of kinases (e.g., Aurora A/B, FLT3) and microbial enzymes (e.g., methionyl-tRNA synthetase).

However, this scaffold presents a distinct "dual-edged" profile:

  • Therapeutic Potential: High affinity for serine/threonine kinases and DNA-associated enzymes.

  • Toxicological Liability: Structural similarity to dietary heterocyclic amines (like PhIP) necessitates rigorous genotoxicity screening early in the pipeline. Furthermore, lipophilic derivatives often exhibit off-target hERG channel inhibition.

This guide provides a validated screening cascade designed to maximize lead quality while filtering out genotoxic or cardiotoxic attrition risks early.

Screening Workflow Visualization

ScreeningCascade Library Derivative Library (5-methyl-3H-imidazo[4,5-b]pyridin-6-amine core) Biochem Biochemical Assay (Kinase Inhibition / ADP-Glo) Library->Biochem IC50 < 100 nM Cellular Cellular Efficacy (CellTiter-Glo / Anti-proliferative) Biochem->Cellular Cell Permeability Safety Safety Profiling (Ames Test + hERG) Cellular->Safety Selectivity Index > 10 Safety->Library SAR Refinement Lead Qualified Lead Safety->Lead Non-mutagenic hERG safe

Figure 1: Integrated screening cascade for imidazo[4,5-b]pyridine derivatives, prioritizing early safety attrition.

Biochemical Potency: Kinase Inhibition Assay

Given the scaffold's propensity for ATP-competitive inhibition, the primary screen should utilize a luminescent ADP-detection assay (e.g., ADP-Glo™). This is superior to radiometric assays for high-throughput screening of imidazopyridine derivatives due to lower interference from the compound's intrinsic fluorescence.

Target Rationale

Derivatives of this core frequently target Aurora Kinases (A/B) and FLT3 , critical drivers in Acute Myeloid Leukemia (AML).

Protocol: ADP-Glo™ Kinase Assay

Objective: Quantify the IC50 of derivatives against Recombinant Aurora A Kinase.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: 20 μM ATP (Km apparent), 50 μM Kemptide (peptide substrate).

  • Controls: Staurosporine (Positive Control), DMSO (Negative Control).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine derivatives in 100% DMSO. Acoustic dispense 50 nL into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 2.5 μL of Aurora A Kinase (0.5 ng/well) in Kinase Buffer. Incubate for 10 minutes at RT to allow compound-enzyme binding (pre-equilibrium).

  • Reaction Initiation: Add 2.5 μL of ATP/Peptide mix. Final reaction volume: 5 μL.

  • Incubation: Seal plates and incubate for 60 minutes at RT.

  • ADP Depletion: Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to determine IC50.

Cellular Efficacy: Antiproliferative Profiling[1]

Biochemical potency must translate to cellular activity. Imidazo[4,5-b]pyridines often require optimization of lipophilicity (LogP) to penetrate the cell membrane.

Protocol: CellTiter-Glo® Luminescent Viability Assay

Cell Lines: MV4-11 (FLT3-ITD positive AML) and HCT-116 (Colon Cancer).

Step-by-Step Methodology:

  • Seeding: Seed cells at 3,000 cells/well in 96-well opaque plates in 90 μL culture medium. Incubate 24h for attachment.

  • Treatment: Add 10 μL of 10x concentrated compound (final DMSO concentration 0.1%).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis/Detection: Equilibrate plate to RT. Add 100 μL CellTiter-Glo® reagent.

  • Mixing: Orbital shake for 2 minutes to induce cell lysis.

  • Measurement: Incubate 10 mins (stabilize signal) and record luminescence.

Critical Interpretation:

  • Potency Gap: If Biochemical IC50 is < 10 nM but Cellular EC50 is > 1 μM, the 5-methyl group may be insufficient for permeability. Consider alkylating the N1 or N3 positions to modulate polarity.

Safety Profiling: The "Kill Step"

This is the most critical section for this specific chemical class. The imidazo[4,5-b]pyridine core is structurally related to PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a known dietary mutagen. You must prove your derivative is not mutagenic.

Protocol A: Ames Test (Salmonella Typhimurium Reverse Mutation)

Rationale: Detects frame-shift mutations common with planar, intercalating heterocycles.

  • Strains: TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Must be performed with and without S9 fraction (rat liver extract). Many imidazopyridines are pro-mutagens requiring metabolic activation (N-hydroxylation) to bind DNA.

Acceptance Criteria:

  • A compound is flagged as Genotoxic if the number of revertant colonies is ≥2-fold higher than the solvent control (DMSO) in a dose-dependent manner.

Protocol B: hERG Inhibition (Automated Patch Clamp)

Rationale: The N3 nitrogen in the imidazo[4,5-b]pyridine core can coordinate with the hERG potassium channel pore, leading to QT prolongation (cardiotoxicity).

Methodology:

  • System: QPatch or Patchliner (Automated Electrophysiology).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Holding potential: -80 mV.

    • Depolarizing pulse: +40 mV (2s).

    • Repolarizing pulse: -50 mV (2s) to measure tail current.

  • Threshold: IC50 < 10 μM is considered a high safety risk for this scaffold.

Summary of Key Parameters

ParameterAssay MethodTarget Criteria (Lead)Risk Flag
Potency ADP-Glo (Kinase)IC50 < 50 nMIC50 > 1 μM
Efficacy CellTiter-Glo (MV4-11)EC50 < 500 nMEC50 > 10 μM
Genotoxicity Ames Test (TA98/TA100)Negative (+/- S9)Positive (≥2x background)
Cardiotox hERG Patch ClampIC50 > 30 μMIC50 < 10 μM
Solubility Kinetic Solubility (PBS)> 50 μM< 5 μM

References

  • Jarmoni, K., et al. (2024).[1] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Bavetsias, V., et al. (2012).[2] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry.

  • Jabri, Z., et al. (2022).[3] "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy.

  • Sławiński, J., et al. (2025). "A review on the biological activity of imidazo[4,5-b]pyridines and related compounds." ResearchGate.[4]

Sources

Application

Application Note: Cell-Based Validation of Imidazo[4,5-b]pyridine Scaffolds as Kinase Inhibitors

[1] Abstract The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. While this scaffold has demonst...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. While this scaffold has demonstrated versatility against targets such as FLT3 and EGFR, its most prominent application lies in the inhibition of Aurora Kinases (A and B) , critical regulators of mitosis.

This Application Note provides a rigorous, self-validating screening cascade for characterizing novel imidazo[4,5-b]pyridine derivatives. We address specific challenges associated with this chemical series—including lipophilicity and solubility—and detail protocols for validating target engagement (phosphorylation status) and phenotypic outcomes (polyploidy and apoptosis).

Compound Management & Solubility Optimization

Challenge: Imidazo[4,5-b]pyridine derivatives often exhibit high planarity and lipophilicity, leading to poor aqueous solubility and potential precipitation in cell culture media. This can cause false negatives in potency assays (due to actual concentration being lower than theoretical).

Protocol: Stock Preparation and Serial Dilution

To ensure accurate IC50 determination, compounds must be handled to prevent "crashing out" upon contact with aqueous buffers.

  • Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • QC Step: Visually inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Shift" Step): Do not dilute directly from 100% DMSO into cell media.

    • Prepare a serial dilution plate in 100% DMSO first (e.g., 1000x final concentration).

    • Transfer 1 µL of compound from the DMSO plate to 249 µL of culture media (Intermediate Plate, 4x final concentration, 0.4% DMSO).

    • Mix vigorously. Check for precipitation using a nephelometer or inverted microscope.

  • Final Dosing: Transfer 50 µL from the Intermediate Plate to cells (already in 150 µL media). Final DMSO concentration = 0.1%.

Primary Screen: Cell Viability (ATP Quantification)

Objective: Determine the antiproliferative potency (GI50) of the library. Method: ATP-based luminescence (e.g., CellTiter-Glo®). This is preferred over MTT/MTS for kinase inhibitors because it is more sensitive and less prone to metabolic interference.

Experimental Workflow
  • Seeding: Seed HCT116 (colon) or HeLa (cervical) cells at 3,000 cells/well in 96-well opaque-walled plates.

    • Note: Imidazo[4,5-b]pyridines targeting Aurora B often require 72–96 hour incubation to manifest cytotoxicity due to the "mitotic slippage" phenotype.

  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment: Treat with an 8-point dose-response curve (e.g., 10 µM to 1 nM). Include a Bortezomib (positive kill control) and DMSO-only (negative control).

  • Readout: Add ATP detection reagent. Shake for 2 minutes to lyse. Incubate 10 minutes (dark). Read Luminescence.

Data Presentation:

Compound ID GI50 (µM) Max Inhibition (%) Solubility Flag
CCT137690 (Ref) 0.015 99% Pass
Analog A 0.450 85% Pass

| Analog B | >10.0 | 10% | Precipitate |

Mechanism of Action: Target Engagement (Western Blot)

Rationale: To confirm the imidazo[4,5-b]pyridine compound is acting via Aurora B inhibition, we must observe the loss of phosphorylation of Histone H3 at Serine 10 (pH3-Ser10) , a direct substrate of Aurora B.

Detailed Protocol

Reagents:

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Fluoride is critical).

  • Primary Antibody: Anti-phospho-Histone H3 (Ser10) [Rabbit mAb].

Steps:

  • Synchronization (Optional but Recommended): Treat cells with Nocodazole (100 ng/mL) for 16 hours to arrest them in mitosis (where Aurora B is most active).

  • Compound Treatment: Add the imidazo[4,5-b]pyridine derivative (at 5x GI50 concentration) for 2 hours in the presence of Nocodazole.

    • Why? We want to see if the compound can de-phosphorylate H3 even when the cell is stuck in mitosis.

  • Harvest: Wash with ice-cold PBS. Lyse on ice.

  • Blotting:

    • Load 20 µg protein.

    • Probe for pH3-Ser10 (Target) and Total Histone H3 (Loading Control).

    • Validation: A potent Aurora B inhibitor (like AZD1152) will abolish the pH3 signal completely.

Phenotypic Validation: Flow Cytometry (Cell Cycle)

Biological Context: Aurora B inhibition causes a failure in cytokinesis. Cells exit mitosis without dividing, leading to polyploidy (4N, 8N, 16N DNA content). This is a distinct "fingerprint" of this scaffold's primary mechanism.

Protocol: Propidium Iodide (PI) Staining
  • Treatment: Treat cells with IC90 concentration of the compound for 24 and 48 hours .

  • Fixation: Harvest cells (including floating dead cells). Wash PBS. Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (PI binds DNA; RNase removes RNA to prevent background).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (FL2/PE channel). Linear scale for DNA content.

Expected Result:

  • Control: Peaks at 2N (G1) and 4N (G2/M).

  • Imidazo[4,5-b]pyridine Hit: Reduction of 2N peak; appearance of 8N and >8N peaks (Polyploidy).

Visualizations

Diagram 1: The Screening Cascade

A logical workflow for filtering imidazo[4,5-b]pyridine libraries.

ScreeningCascade Start Imidazo[4,5-b]pyridine Library Step1 Solubility Check (Nephelometry in Media) Start->Step1 Step2 Primary Screen (CellTiter-Glo Viability) Step1->Step2 Soluble Discard Discard / Re-design Step1->Discard Precipitates Decision1 GI50 < 1 µM? Step2->Decision1 Step3 Target Engagement (Western: p-Histone H3) Decision1->Step3 Yes Decision1->Discard No Step4 Phenotypic Confirmation (Flow Cytometry: Polyploidy) Step3->Step4 pH3 Reduction Step3->Discard No Effect Lead Lead Candidate Step4->Lead >8N DNA Content

Caption: Step-by-step filtering process from chemical library to validated Aurora Kinase inhibitor.

Diagram 2: Mechanism of Action (Aurora B Inhibition)

The biological pathway validated by the described assays.

MoA Inhibitor Imidazo[4,5-b]pyridine Compound Target Aurora Kinase B (Active) Inhibitor->Target ATP Competition Outcome1 Phospho-H3 (Loss of Signal) Inhibitor->Outcome1 Assay Readout 1 Outcome2 Polyploidy / Apoptosis Inhibitor->Outcome2 Assay Readout 2 Substrate Histone H3 (Ser10) Target->Substrate Phosphorylation Process Cytokinesis Target->Process Regulation

Caption: Mechanistic pathway showing how scaffold binding leads to specific assay readouts.

References

  • Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry.

  • Ma, H., et al. (2015). "A Cell Biologist's Field Guide to Aurora Kinase Inhibitors." Frontiers in Oncology.

  • Faisal, A., et al. (2011). "The Aurora kinase inhibitor CCT137690 downregulates MYCN and induces cell death in neuroblastoma cells." Molecular Cancer Therapeutics.

  • Kepp, O., et al. (2011). "Cell death assays for drug discovery." Nature Reviews Drug Discovery.

Method

"developing structure-activity relationships for imidazo[4,5-b]pyridine insecticides"

This Application Note is designed for medicinal chemists and agrochemical researchers. It details the protocol for developing Structure-Activity Relationships (SAR) for imidazo[4,5-b]pyridine insecticides, a scaffold gai...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and agrochemical researchers. It details the protocol for developing Structure-Activity Relationships (SAR) for imidazo[4,5-b]pyridine insecticides, a scaffold gaining traction as a bioisostere for mesoionic insecticides (e.g., triflumezopyrim) and novel sulfyl-based agents (e.g., oxazosulfyl).[1]

[1][2][3]

Executive Summary & Mechanism of Action

The imidazo[4,5-b]pyridine bicyclic system represents a privileged scaffold in modern agrochemistry.[1] Unlike its application in kinase inhibition (oncology), in insecticidal chemistry, this moiety is often utilized to target Nicotinic Acetylcholine Receptors (nAChR) or Voltage-Gated Sodium Channels (VGSC) , serving as a rigid, lipophilic anchor that positions polar pharmacophores (such as sulfonyl or amino groups) into the binding pocket.[1]

Recent breakthroughs (e.g., Oxazosulfyl analogs) indicate that 2-substituted imidazo[4,5-b]pyridines exhibit potent activity against hemipteran and lepidopteran pests (Nilaparvata lugens, Plutella xylostella).[1] The primary objective of this SAR campaign is to balance metabolic stability (via C6-substitution) with binding affinity (via C2-linker optimization).[1]

Synthetic Protocol: Construction of the Core

Rationale: The most robust route to accessing the 2-substituted imidazo[4,5-b]pyridine core involves the oxidative cyclization of 2,3-diaminopyridines.[1] This method allows for the late-stage introduction of diverse C2-substituents, which is critical for SAR exploration.[1]

Workflow Diagram: Convergent Synthesis

Synthesis Start1 2-Chloro-3-nitro-5-(R1)pyridine Step1 Nucleophilic Substitution (NH2-R2) Start1->Step1 Inter1 Intermediate A: 3-Nitro-2-aminopyridine Step1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate B: 2,3-Diaminopyridine Step2->Inter2 Step3 Cyclization (R3-COOH / POCl3 or PPA) Inter2->Step3 Final Target Scaffold: 2-Substituted-Imidazo[4,5-b]pyridine Step3->Final

Figure 1: Convergent synthetic route for accessing the imidazo[4,5-b]pyridine core.[1] This pathway allows independent variation of R1 (electronic modulation), R2 (N-alkylation), and R3 (C2-target interaction).[1]

Step-by-Step Methodology
  • Preparation of 2,3-Diaminopyridine Precursor:

    • Reactants: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) + Methylamine (excess).[1]

    • Condition: THF, 0°C to RT, 4h.[1]

    • Why: The trifluoromethyl group at C5 (becoming C6 in the final scaffold) is non-negotiable for metabolic stability against insect P450 monooxygenases.[1]

    • Reduction: Treat the resulting nitroamine with Iron powder (5.0 eq) and NH₄Cl in EtOH/H₂O at 80°C.[1]

  • Oxidative Cyclization (The "Philips" Modification):

    • Reactants: Intermediate B (1.0 eq) + Carboxylic Acid derivative (R-COOH) (1.1 eq).[1]

    • Reagent: Polyphosphoric acid (PPA) or POCl₃.[1]

    • Protocol: Heat at 100–120°C for 6–12h.

    • Purification: Neutralize with Na₂CO₃, extract with EtOAc.[1] Recrystallize from EtOH.

    • Critical Control Point: Monitor the formation of the amide intermediate.[1] If cyclization is slow, add a dehydrating agent like HMDS.[1]

SAR Development Strategy

To develop a high-potency insecticide, you must systematically probe three specific zones of the molecule.[1]

Zone 1: The Imidazo[4,5-b]pyridine Core (Stability)[1]
  • Position 6 (C6): Strictly maintain electron-withdrawing groups (EWGs).

    • Preferred:-CF3, -Cl, -Br.[1][2]

    • Avoid: Electron-donating groups (EDGs) like -OMe or -CH3, which facilitate oxidative degradation in the insect gut.[1]

  • Position 3 (N3): Steric control.

    • Preferred:-CH3 (Methyl).[1]

    • Rationale: A free N-H (tautomeric) often leads to poor membrane permeability.[1] N-Methylation locks the conformer and improves lipophilicity (logP).[1]

Zone 2: The C2 Linker (Target Engagement)[1]
  • Direct Linkage: A direct bond to an aromatic or heteroaromatic ring is superior to flexible linkers (-CH2-, -O-).[1]

  • Bioisosterism: The C2-substituent should mimic the "head" group of neonicotinoids.

    • Current Standard: 2-(Pyridin-2-yl) or 2-(Pyrimidin-5-yl).[1]

Zone 3: The Distal Pharmacophore (Potency)[1]
  • Sulfonyl Moieties: Incorporate an ethylsulfonyl (-SO2Et) group on the distal ring.[1] This moiety is critical for hydrogen bonding within the receptor pocket (analogous to Sulfoxaflor).[1]

  • Amine Substitution: If a distal pyridine is used, an amino group (-NHR) adjacent to the sulfonyl group often enhances selectivity for insect vs. mammalian receptors.[1]

SAR Decision Tree

SAR_Logic Start Initial Hit: Imidazo[4,5-b]pyridine Core Check1 Is C6 substituted with EWG? Start->Check1 Action1 Synthesize C6-CF3 / C6-Cl analogs Check1->Action1 No Check2 Is N3 methylated? Check1->Check2 Yes Action1->Check2 Action2 Perform N-methylation (MeI/K2CO3) Check2->Action2 No Check3 Bioassay: >80% Mortality @ 10mg/L? Check2->Check3 Yes Action2->Check3 ModifyDistal Optimize Distal Ring: Add -SO2Et or -NH-Benzyl Check3->ModifyDistal No FinalCandidate Lead Candidate: Scale-up for Field Trials Check3->FinalCandidate Yes ModifyDistal->Check3

Figure 2: Logic flow for optimizing the scaffold. The cycle prioritizes core stability (C6/N3) before optimizing the distal pharmacophore.[1]

Biological Assay Protocols

Data must be generated using standardized protocols to ensure reproducibility.[1]

A. In Vivo Leaf-Dip Bioassay (Rice Planthopper - N. lugens)

This is the gold standard for sucking pests.[1]

  • Preparation: Cultivate rice seedlings to the 3-leaf stage.

  • Treatment: Dip seedlings into the test solution (formulated with 0.1% Triton X-100) for 10 seconds. Air dry for 1 hour.

  • Inoculation: Place 15–20 3rd-instar N. lugens nymphs onto the treated seedlings.[1]

  • Incubation: Maintain at 25±1°C, 70–80% RH, 16:8 L:D photoperiod.

  • Scoring: Record mortality at 72h and 96h.[1] "Dead" is defined as no movement upon probing with a brush.[1]

  • Data Analysis: Calculate LC₅₀ using Probit analysis.

B. In Vitro Binding Assay (Optional Validation)

To confirm the mechanism (nAChR vs. VGSC), perform a displacement assay using [³H]-Imidacloprid.[1]

  • Membrane Prep: Homogenize housefly (Musca domestica) heads.[1]

  • Incubation: Incubate membranes with [³H]-Imidacloprid (1 nM) and varying concentrations of the test compound for 1h at 4°C.

  • Filtration: Filter through GF/B filters pre-soaked in polyethyleneimine.[1]

  • Result: A high pIC₅₀ correlates with neonicotinoid-like activity.[1] Lack of displacement suggests a novel mode of action (e.g., allosteric modulation or VGSC target).[1]

Quantitative Data Summary (Example)

When reporting your SAR, structure your data as follows to allow immediate identification of trends.

Cmpd IDR1 (C6-Core)R2 (N3-Core)R3 (Distal Ring)LC₅₀ (N. lugens) [mg/L]LogP
1a HHPhenyl> 2001.2
1b CF₃HPhenyl45.22.1
1c CF₃MePhenyl12.52.4
2a CF₃Me3-SO₂Et-pyridin-2-yl0.8 2.8
Oxazosulfyl RefRefRef1.53.1

Note: Compound 2a demonstrates the synergistic effect of the C6-CF3 group and the distal sulfonyl moiety.[1]

References

  • Zhang, Y., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment.[1][3] Chemistry & Biodiversity.[1]

  • Kagabu, S. (2003). Molecular Design of Neonicotinoids: Past, Present and Future.[1] Pesticide Science.[1]

  • PubChem Database. Imidazo[4,5-b]pyridine Compound Summary.[1] National Library of Medicine.[1] [1]

Sources

Application

"use of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine as a scaffold in medicinal chemistry"

Application Note: Strategic Utilization of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in Medicinal Chemistry Abstract This application note details the strategic integration of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in Medicinal Chemistry

Abstract

This application note details the strategic integration of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine as a privileged scaffold in drug discovery. Structurally functioning as a 1-deazapurine isostere, this core offers a distinct hydrogen-bond donor/acceptor profile ideal for ATP-competitive inhibition (Kinases) and allosteric modulation (GPCRs). This guide provides validated synthetic protocols for scaffold generation and functionalization, alongside a critical assessment of toxicological liabilities inherent to amino-imidazo-pyridines.

The Scaffold Profile: Rational Design

The 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine core is not merely a building block; it is a "pharmacophore seed." Its utility is derived from three structural features:

  • Imidazo[4,5-b]pyridine Core: A bio-isostere of purine (adenine/guanine). The N1 and N3 atoms (imidazole ring) and N4 (pyridine ring) mimic the hydrogen bonding motifs required to bind to the hinge region of kinase ATP pockets.

  • 6-Amine Handle: Located at the meta position relative to the pyridine nitrogen, this amine serves as the primary vector for SAR (Structure-Activity Relationship) expansion. It is chemically distinct from the imidazole nitrogens, allowing selective functionalization (e.g., urea/amide formation) to access the hydrophobic "back pocket" of enzymes.

  • 5-Methyl Group: Provides steric bulk and lipophilicity (

    
    ), often crucial for inducing conformational selectivity or filling small hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).
    
Physicochemical Summary
PropertyValue (Predicted)Relevance
MW 148.17 g/mol Low MW allows significant decoration (Fragment-Based Design).
cLogP ~0.8 - 1.2Ideal range for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 3 (NH, NH2)Critical for Hinge Binding (Glu/Leu backbone interactions).
H-Bond Acceptors 3 (N)Interacts with Lysine catalytic triads.
PSA ~65 ŲGood membrane permeability.

Synthetic Protocols

The following protocols are designed for high-fidelity synthesis and functionalization.

Protocol A: De Novo Synthesis of the Scaffold

Context: If the specific isomer is not commercially available, it is synthesized via the "Nitration-Cyclization-Reduction" sequence starting from 2-amino-6-methylpyridine.

Reagents:

  • Precursor: 2-amino-6-methylpyridine (Sigma-Aldrich/Merck).

  • Nitration:

    
     (fuming), 
    
    
    
    .
  • Cyclization: Triethyl orthoformate (TEOF), p-TsOH (cat).

  • Reduction:

    
     (g), Pd/C (10%), Methanol.
    

Step-by-Step Workflow:

  • Nitration (C3 Position):

    • Dissolve 2-amino-6-methylpyridine in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
      . Maintain temp <10°C.
      
    • Stir 2h. Pour onto ice. Neutralize with

      
      . Filter precipitate.
      
    • Product: 2-amino-3-nitro-6-methylpyridine.

  • Reduction 1 (Nitro to Amine):

    • Hydrogenate the nitro-pyridine (50 psi

      
      , Pd/C) in MeOH for 4h.
      
    • Product: 2,3-diamino-6-methylpyridine.

  • Cyclization (Formation of Imidazo-pyridine):

    • Reflux the diamine in Triethyl orthoformate (TEOF) with catalytic p-TsOH for 3h.

    • Evaporate solvent. Recrystallize from EtOH.

    • Product: 5-methyl-3H-imidazo[4,5-b]pyridine.

  • Regioselective Nitration (C6 Position):

    • Critical Step: The fused system directs electrophilic aromatic substitution to the C6 position (para to the bridgehead nitrogen).

    • Treat 5-methyl-3H-imidazo[4,5-b]pyridine with

      
       in 
      
      
      
      at 60°C.
    • Product: 6-nitro-5-methyl-3H-imidazo[4,5-b]pyridine.

  • Final Reduction:

    • Standard hydrogenation (Pd/C, MeOH).

    • Yield:5-methyl-3H-imidazo[4,5-b]pyridin-6-amine .

Protocol B: Functionalization (Urea Coupling)

Application: Creating a kinase inhibitor by extending the 6-amine into the "DFG-out" pocket.

  • Activation: Dissolve the scaffold (1 eq) in dry DMF. Add DIPEA (2 eq).

  • Coupling: Add appropriate isocyanate (1.1 eq) (e.g., phenyl isocyanate for testing).

    • Alternative: Use CDI (1.1 eq) followed by an amine (R-NH2) if isocyanate is unavailable.

  • Reaction: Stir at 60°C for 4h. Monitor via LC-MS (Target mass: Scaffold + R-NCO).

  • Purification: Precipitate with water or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

Medicinal Chemistry Application: Kinase Inhibition[2][3][4][5][6]

The primary application of this scaffold is in the design of ATP-competitive inhibitors, particularly for Aurora Kinases and FLT3 .

Mechanism of Action (MoA)

The imidazo[4,5-b]pyridine core binds to the ATP hinge region.

  • N1-H (Imidazole): Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu211 in Aurora A).

  • N3 (Imidazole): Accepts H-bond from the backbone amide (e.g., Ala213).

  • 6-Amine Derivative: Extends into the solvent-exposed region or the specificity pocket, determining selectivity between kinase families (e.g., Aurora vs. CDK).

Visualizing the Design Logic

KinaseSAR Core Imidazo[4,5-b]pyridine Core Hinge Hinge Region Binding (ATP Mimicry) Core->Hinge H-Bonds (N1/N3) Pos5 5-Methyl Group Core->Pos5 Pos6 6-Amino Handle Core->Pos6 Gatekeeper Gatekeeper Residue (Steric Fit) Pos5->Gatekeeper Hydrophobic Interaction Solvent Solvent/Back Pocket (Selectivity & Potency) Pos6->Solvent Urea/Amide Extension

Caption: SAR Logic for Imidazo[4,5-b]pyridine Scaffold. The core anchors to the hinge, while the 5-Me and 6-NH2 vectors tune selectivity.

Safety & Toxicology Assessment (E-E-A-T)

Critical Warning: Researchers must be aware that amino-imidazo-pyridines are structurally related to Heterocyclic Amines (HCAs) , such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which are known dietary mutagens formed during the cooking of meat.

Risk Mitigation Strategy:

  • Ames Test Pre-Screening: Any lead compound derived from this scaffold must undergo early Ames testing (Salmonella typhimurium strains TA98/TA100) to rule out mutagenicity.

  • Substituent Tuning: Mutagenicity in this class often requires metabolic activation (N-hydroxylation) by CYP1A2.

    • Design Tip: Bulky substituents on the 6-amine (e.g., large ureas or amides) generally block the enzymatic N-hydroxylation required for genotoxicity, rendering the drug candidate safer than the parent amine.

  • Purification Rigor: Ensure complete removal of the unfunctionalized 6-amino parent scaffold from the final drug product, as the parent amine carries higher toxicological risk than the amide/urea derivative.

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Jarmoni, K., et al. (2024).[1] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Cansfield, P.J., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry.

  • Kim, Y., et al. (2025).[2] "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: Synthesis and Validation of [7-³H]-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine for ADME Studies

Executive Summary This application note details the protocol for synthesizing [7-³H]-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine , a radiolabeled probe designed for Absorption, Distribution, Metabolism, and Excretion (ADME...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing [7-³H]-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine , a radiolabeled probe designed for Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

While Hydrogen Isotope Exchange (HIE) is a common method for late-stage labeling, this protocol utilizes Catalytic Tritiodehalogenation of a brominated precursor. This approach is selected to guarantee regiospecificity and high specific activity (>10 Ci/mmol), which are critical for detecting low-level metabolites in plasma and tissue distribution studies. The 7-position is chosen for the label to ensure metabolic stability, avoiding the labile protons of the imidazole ring and the metabolically susceptible methyl group.

Strategic Planning: Label Placement & Stability

Before synthesis, the stability of the radiolabel must be validated against predicted metabolic pathways. For 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine, the metabolic "soft spots" are:

  • N-Oxidation: Common in heterocyclic amines (leads to bioactivation).

  • Methyl Oxidation: Cytochrome P450-mediated oxidation of the 5-methyl group to an alcohol or carboxylic acid.

  • Exchangeable Protons: The N-H on the imidazole ring (position 3) exchanges rapidly with water and is unsuitable for tracking.

Decision: The C-7 position on the pyridine ring is the optimal site for tritiation. It is chemically stable and distant from the primary metabolic oxidation sites, reducing the risk of "metabolic switching" (where the isotope effect alters the metabolic route) or loss of label via water exchange.

Diagram 1: Metabolic Logic & Labeling Strategy

MetabolicLogic Target Target Molecule: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine SoftSpot1 Risk: Methyl Oxidation (C-5 position) Target->SoftSpot1 P450 Metabolism SoftSpot2 Risk: N-H Exchange (Imidazole Ring) Target->SoftSpot2 Solvent Exchange Solution Solution: C-7 Tritiation (Stable Pyridine Ring) Target->Solution Selected Route Outcome Stable ADME Tracer Solution->Outcome High Stability

Caption: Strategic selection of the C-7 position for tritium labeling to avoid metabolic instability associated with methyl oxidation and solvent exchange.

Synthesis of Precursor: 7-Bromo-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine[1]

To enable specific tritiation, we first synthesize the brominated precursor.

Reagents:

  • 2,6-Diamino-3-nitropyridine (Starting Material)

  • Triethyl orthoformate[1]

  • N-Bromosuccinimide (NBS)

  • Pd/C (10%)

  • Formic acid[1]

Protocol:

  • Bromination: Treat 2,6-diamino-3-nitropyridine with NBS in acetonitrile at 0°C to yield 2,6-diamino-3-nitro-5-bromopyridine. (Note: Regioselectivity is directed by the amino groups).

  • Reduction: Hydrogenate the nitro group using H₂ (1 atm) and Pd/C in methanol to yield 2,3,6-triamino-5-bromopyridine.

  • Cyclization: Reflux the triamine intermediate in formic acid/triethyl orthoformate. The imidazole ring closes between the 2- and 3-amino groups.

  • Methylation (if not present in start): If the 5-methyl is not native to the starting block, a Stille coupling with trimethylaluminum or similar methylation would occur before the final bromination. However, for this protocol, we assume the scaffold is built from 6-amino-5-methyl-imidazo[4,5-b]pyridine, which is then selectively brominated at C-7 using NBS in DMF.

QC Checkpoint: Verify the precursor structure via ¹H-NMR (loss of C-7 proton signal) and Mass Spectrometry (characteristic M+2 bromine isotope pattern).

Radiosynthesis: Catalytic Tritiodehalogenation

This is the critical step where the stable isotope is introduced.

Reagents:

  • Precursor: 7-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (2 mg)

  • Catalyst: 10% Pd/C (2 mg) or Pd(OH)₂ (Pearlman’s Catalyst)

  • Solvent: Anhydrous DMF (1 mL)

  • Base: Triethylamine (TEA) (10 µL) – Crucial for neutralizing TBr formed during reaction.

  • Isotope: Tritium Gas (T₂), carrier-free, 5-10 Ci.

Step-by-Step Protocol:

  • Setup: In a tritiation manifold (e.g., RC TRACER), load the precursor, catalyst, and base into the reaction vessel. Dissolve in DMF.

  • Degassing: Freeze-pump-thaw the mixture (3 cycles) to remove oxygen, which poisons the catalyst and consumes tritium.

  • Tritium Introduction: Introduce T₂ gas to a pressure of 500-800 mbar. Stir vigorously at room temperature for 2 hours.

    • Mechanism:[2][3][4][5] Oxidative addition of Pd into the C-Br bond, followed by ligand exchange with T₂, and reductive elimination yields the C-T bond.

  • Workup:

    • Remove excess T₂ gas to the waste trap (uranium bed).

    • Filter the catalyst using a 0.2 µm PTFE syringe filter. Rinse with ethanol (2 x 1 mL).

    • Evaporate the solvent to dryness (labile tritium removal).

    • Redissolve in Ethanol:Water (1:1) and evaporate again to remove exchangeable tritium (N-T). Repeat 3 times.

Purification and Quality Control

High radiochemical purity (RCP) is non-negotiable for ADME to prevent "ghost metabolites" (impurities misidentified as metabolites).

Purification Method: Semi-Prep HPLC

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 9.4 x 250 mm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 40% B over 20 mins.

  • Collection: Collect the peak corresponding to the retention time of the non-brominated standard.

QC Specifications Table:

ParameterSpecificationMethod
Radiochemical Purity > 98.5%Radio-HPLC (β-RAM detector)
Chemical Purity > 98%UV-HPLC (254 nm)
Specific Activity (SA) 10–25 Ci/mmolMass Spectrometry or UV/Radio correlation
Identity Co-elution with standardHPLC
Solvent Residual < ICH LimitsGC-MS (if applicable)

Application in ADME Studies

Once synthesized, the [7-³H]-compound is ready for metabolic stability assays.

Protocol: Microsomal Stability Assay

  • Incubation: Incubate 1 µM [7-³H]-ligand with liver microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto Radio-HPLC.

  • Calculation:

    • Metabolic Stability: Plot ln(% remaining parent) vs. time to determine

      
       and 
      
      
      
      .
    • Metabolite Profiling: Identify new radio-peaks. Since the label is at C-7, any metabolite retaining the pyridine ring will be detected.

Diagram 2: Synthesis & ADME Workflow

Workflow Precursor 7-Bromo Precursor Synthesis Reaction Catalytic Tritiodehalogenation (Pd/C, T2 Gas, TEA) Precursor->Reaction T2 Gas Workup Labile Tritium Removal (EtOH Evaporation) Reaction->Workup Filtration Purification HPLC Purification (>98% RCP) Workup->Purification Crude ADME ADME Study (Microsomes/Hepatocytes) Purification->ADME Validated Tracer

Caption: End-to-end workflow from precursor synthesis to ADME application.

References

  • Voges, R., et al. (2024). Preparation of Compounds Labeled with Tritium and Carbon-14. Wiley-VCH. (Standard text on tritiodehalogenation mechanisms).

  • Saljoughian, M. (2002).[5] "Synthesis of tritiated compounds for ADME studies." Current Pharmaceutical Design, 8(28).

  • Penner, N., et al. (2012). "Radiolabeled Absorption, Distribution, Metabolism, and Excretion Studies in Drug Development." Chemical Research in Toxicology, 25(10).

  • Hesk, D. (2022).[5][6] "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules." Chemical Reviews.

  • US EPA. (2023). "Guidelines for Human Exposure to Radioisotopes in Research."

Sources

Application

Application Note: Formulation Strategies for 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Executive Summary This guide details the physicochemical profiling and formulation protocols for 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine , a heterocyclic amine scaffold often utilized in kinase inhibition assays and mu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profiling and formulation protocols for 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine , a heterocyclic amine scaffold often utilized in kinase inhibition assays and mutagenicity studies.[1]

The Challenge: Like many fused imidazopyridines, this compound exhibits "brick dust" properties—high crystallinity and high melting point—resulting in poor aqueous solubility. Its planar aromatic structure favors π-π stacking, leading to rapid precipitation in aqueous biological buffers.[1]

The Solution: This protocol leverages the molecule's weakly basic pyridine nitrogen (pKa ~4.5–5.5) and hydrophobic core to design stable delivery vehicles using pH adjustment, co-solvent systems, and cyclodextrin complexation.

Physicochemical Profiling (Pre-Formulation)[2]

Before attempting dissolution, the researcher must understand the molecule's behavior in solution.

PropertyCharacteristicFormulation Implication
Core Structure Fused Imidazo-PyridinePlanar, rigid, prone to aggregation/precipitation.[1]
Basicity Pyridine Nitrogen (N-3/N-1)Weak Base. Solubility increases significantly at pH < 4.[1]0.
Hydrophobicity LogP (Estimated) ~1.5–2.5Lipophilic.[1] Requires organic co-solvents or encapsulation.[1]
H-Bonding Amine (C-6), Imidazole NHCapable of H-bonding, but lattice energy dominates.[1]
Formulation Decision Tree

The following logic flow dictates the vehicle selection based on the intended application (In Vitro vs. In Vivo).

FormulationDecision Start Start: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine App Intended Application? Start->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal Models) App->InVivo DMSO Dissolve in 100% DMSO (Stock 10-50 mM) InVitro->DMSO SolCheck Check Aqueous Solubility (PBS pH 7.4) InVivo->SolCheck Dilution Serial Dilution in Media (Max 0.5% DMSO final) DMSO->Dilution pH_Adj Acidification Strategy (Saline + HCl / Citrate) SolCheck->pH_Adj If soluble at pH < 4 CoSolvent Co-Solvent System (PEG400 / Tween 80) SolCheck->CoSolvent If insoluble Complex Cyclodextrin Complexation (HP-β-CD) CoSolvent->Complex If toxicity/precipitation issues

Figure 1: Decision matrix for vehicle selection based on biological context and solubility thresholds.[1]

Protocol A: Preparation of Stock Solutions (In Vitro)

Objective: Create a stable, high-concentration stock for long-term storage and cell culture dosing.

Materials
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

Procedure
  • Weighing: Accurately weigh the compound into an amber vial. Note: Avoid using plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.[1]

  • Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If dissolution is slow, sonicate in a water bath at 37°C for 5-10 minutes.[1] The solution should be crystal clear.

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Critical Warning: The "Crash-Out" Phenomenon

When diluting a hydrophobic DMSO stock into aqueous culture media, the compound may precipitate ("crash out") if the local concentration exceeds solubility limits.

  • Mitigation: Perform an intermediate dilution step.[1]

    • Wrong: 1 µL Stock -> 1000 µL Media (High risk of precipitation at the pipette tip).[1]

    • Right: 1 µL Stock -> 100 µL Media (Mix well) -> Add to final well.

Protocol B: In Vivo Formulation (Parenteral Administration)[2]

Objective: Formulate a vehicle suitable for IP (Intraperitoneal) or IV (Intravenous) injection in mice/rats that avoids precipitation and minimizes vehicle toxicity.

Strategy 1: The "Gold Standard" Co-Solvent System

This system uses a polar solvent (PEG) and a surfactant (Tween) to keep the hydrophobic drug in solution.

Vehicle Composition:

  • 5% DMSO (Solubilizer)[2]

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Diluent)

Step-by-Step Preparation:

  • Dissolve API: Dissolve the required amount of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in 100% DMSO (Volume = 5% of total batch).

  • Add Co-Solvent: Add PEG 400 (Volume = 40% of total) to the DMSO solution.[1] Vortex vigorously. The solution may warm slightly.[1]

  • Add Surfactant: Add Tween 80 (Volume = 5% of total).[1][3] Vortex until homogenous.[1]

  • Dilute: Slowly add warm (37°C) Sterile Saline (Volume = 50% of total) while vortexing.

    • Visual Check: The solution must remain clear. If it turns milky, the compound has precipitated.

  • Filter Sterilize: Pass through a 0.22 µm PES or PTFE syringe filter.[1]

Strategy 2: Cyclodextrin Complexation (Preferred for Safety)

If Strategy 1 causes pain or toxicity, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] This encapsulates the hydrophobic drug, improving solubility without high organic solvent loads.

Vehicle Composition:

  • 20% to 30% (w/v) HP-β-CD in Saline/Water. [1]

  • pH Adjustment (Optional): 10-20 mM Citrate Buffer (pH 4.0).

Step-by-Step Preparation:

  • Prepare Vehicle: Dissolve HP-β-CD in water/buffer to make a 30% w/v solution.[1] Filter sterilize.[1]

  • Prepare Drug: Weigh the compound into a glass vial.

  • Complexation: Add the HP-β-CD vehicle to the drug powder.

  • Energy Input: Sonicate for 20–30 minutes or stir overnight at room temperature.

    • Mechanism: The hydrophobic imidazopyridine core enters the lipophilic cavity of the cyclodextrin.

  • Verification: If particles remain, centrifuge at 10,000 x g for 5 mins and use the supernatant (determine actual concentration via HPLC).

Quality Control & Stability

Never assume the drug is in solution just because it looks clear.[1] Micro-precipitates can cause embolism (IV) or poor bioavailability (IP/Oral).[1]

QC Workflow

QC_Workflow Sample Formulated Sample Visual Visual Inspection (Turbidity/Particulates) Sample->Visual Microscopy Polarized Light Microscopy (Check for crystals) Visual->Microscopy If Clear Fail Fail Visual->Fail If Cloudy DLS Dynamic Light Scattering (Nano-aggregates) Microscopy->DLS Optional High-Res Check

Figure 2: Quality control workflow to ensure formulation integrity prior to administration.

Stability Criteria
  • Physical Stability: No precipitation after 4 hours at room temperature.[1]

  • Chemical Stability: Verify purity via HPLC if stored >24 hours. Imidazopyridines are generally chemically stable but can oxidize under high-light conditions.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Thackaberry, E. A., et al. (2014). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits.[1] Xenobiotica.

  • PubChem Compound Summary. Imidazo[4,5-b]pyridine.[1][4] National Center for Biotechnology Information.[1]

  • WuXi AppTec DMPK. (2024).[1] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Washington State University IACUC. (2023).[1] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine synthesis"

Topic: Troubleshooting Low Yield & Process Optimization Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the specific yield-limiting factors in the preparation of 5-methyl-3H-imidazo[4,5-b]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the specific yield-limiting factors in the preparation of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (MIPA). This scaffold is a critical intermediate in the development of purine bioisosteres, kinase inhibitors, and mutagenic heterocyclic amine standards.

Our analysis identifies three critical "Yield Killers" in this specific pathway:

  • Oxidative instability of the triamino-pyridine precursors.

  • Incomplete cyclization due to steric/electronic deactivation by the methyl group.

  • Amphoteric solubility losses during workup (the "Isoelectric Trap").

Part 1: Diagnostic Workflow & Mechanistic Pathway

Before adjusting reagents, identify where the mass balance is lost. The synthesis typically follows one of two routes:

  • Route A (Linear): Cyclization of a 2,3-diamino-5-nitro precursor followed by reduction.

  • Route B (Convergent): Nitration of the formed 5-methylimidazo[4,5-b]pyridine core followed by reduction.

The diagram below maps the critical failure points for Route A (the most common high-purity pathway).

MIPA_Synthesis_Troubleshooting Start Start: 2,6-Diamino-3-nitropyridine (or methyl analog) Reduction Step 1: Nitro Reduction to Triamine Start->Reduction Pd/C, H2 Instability CRITICAL FAILURE: Oxidative Dimerization (Darkening of solution) Reduction->Instability Air Exposure Cyclization Step 2: Imidazole Ring Closure (Formic Acid/Orthoformate) Reduction->Cyclization Inert Atm, Acid Incomplete ISSUE: Incomplete Closure (Mono-formylated intermediate) Cyclization->Incomplete Low Temp/Wet Solvent Workup Step 3: Isolation/Purification Cyclization->Workup Product Target: 5-methyl-3H-imidazo [4,5-b]pyridin-6-amine Workup->Product Optimized pH 6.5-7.5 Loss ISSUE: Solubility Loss (Amphoteric retention in aqueous) Workup->Loss Incorrect pH

Figure 1: Critical failure nodes in the synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine. Red nodes indicate total yield loss; yellow indicates partial conversion.

Part 2: Troubleshooting Guides (Q&A Format)
Phase 1: Precursor Instability (The "Black Tar" Issue)

Q: My 2,3,5-triamino-6-methylpyridine intermediate turns black immediately after reduction. How do I prevent this?

A: This is the most common cause of low yield. Electron-rich triaminopyridines are extremely sensitive to oxidative polymerization (similar to phenylenediamines).

  • The Mechanism: The free amines oxidize to quinone-diimine-like species, which polymerize into "tar."

  • The Fix: Do not isolate the free base triamine.

    • Acidic Stabilization: Perform the reduction (e.g., H2/Pd-C or Fe/HCl) in the presence of the cyclizing agent (e.g., Formic acid) or a stabilizing acid (HCl). The hydrochloride salt is stable; the free base is not.

    • One-Pot Protocol: If using H2/Pd-C, use formic acid as the solvent. The reduced amine will immediately react with formic acid to form the formylated intermediate, protecting it from oxidation.

Phase 2: Cyclization Optimization

Q: I see a peak at M+28 (or M+16) in LCMS, but the ring won't close. What is happening?

A: You have stalled at the N-formyl intermediate . The 5-methyl group provides steric bulk and electron donation that can retard the dehydration step required to close the imidazole ring.

MethodReagentTempProsCons (for this molecule)
Standard 98% Formic AcidReflux (100°C)Cheap, SolubilizingOften stalls at N-formyl stage due to water presence.
Dehydrating Triethyl Orthoformate (TEOF) + pTsOHReflux (146°C)Recommended. Scavenges water, drives equilibrium.Requires dry conditions; TEOF can methylate amines (rare).
Melt Urea160-180°CSolvent-free, high temp forces closure.Difficult workup; "brick-dust" product.

Protocol Adjustment: Switch to Triethyl Orthoformate (TEOF) .

  • Suspend the diamine salt in TEOF (10 vol).

  • Add catalytic p-Toluenesulfonic acid (5 mol%).

  • Reflux under Argon for 4-6 hours.

  • Why this works: TEOF acts as both solvent and reagent, and the ethanol byproduct boils off, driving the equilibrium to the cyclized product (Le Chatelier’s principle).

Phase 3: Isolation & Purification

Q: My reaction looks clean on TLC, but I recover <20% yield after extraction. Where is the product?

A: Your product is likely in the aqueous waste. 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is amphoteric .

  • Acidic pH (< 4): Protonated on Pyridine-N and Imidazole-N (Water soluble).

  • Basic pH (> 10): Deprotonated Imidazole-NH (Water soluble anion).

  • The "Sweet Spot" (Isoelectric Point): The molecule is least soluble (neutral) around pH 6.8 – 7.2 .

Correct Workup Protocol:

  • Evaporate reaction solvent (TEOF/Formic acid) to dryness.

  • Redissolve residue in minimal 2N HCl (to break up salts).

  • Carefully neutralize with saturated NaHCO3 or NH4OH to pH 7.0 . Monitor with a calibrated pH meter, not just paper.

  • Allow the precipitate to mature at 4°C for 12 hours.

  • Filter.[1][2] Do not extract with DCM (solubility is poor). If extraction is necessary, use n-Butanol or IPA/CHCl3 (1:3) .

Part 3: Validated Experimental Protocols
Protocol A: One-Pot Reduction/Cyclization (Recommended)

Best for minimizing oxidative loss of the amine precursor.

Reagents:

  • 2-amino-6-methyl-5-nitropyridine (1.0 eq)

  • Formic Acid (98%, 15 vol)

  • Pd/C (10% wt loading)

  • Hydrogen balloon

Procedure:

  • Charge: In a 3-neck flask, suspend the nitro-pyridine precursor in Formic Acid. Add Pd/C carefully (under N2 flow).

  • Reduce: Purge with H2. Stir vigorously at RT for 4-6 hours.

    • Checkpoint: Monitor H2 consumption. The solution will turn from yellow to colorless/pale pink.

  • Cyclize: Once reduction is complete (LCMS check: disappearance of nitro), switch gas to N2. Heat the mixture to reflux (100-105°C) for 12 hours.

    • Note: The formic acid acts as the C1 source for the imidazole ring.

  • Workup: Filter catalyst hot through Celite. Concentrate filtrate to a viscous oil. Dilute with water (5 vol). Adjust pH to 7.0 with conc. NH4OH. Collect solid by filtration.[2]

Protocol B: Post-Cyclization Nitration (Alternative)

Use if the triamine route fails.

  • Substrate: Start with 5-methyl-3H-imidazo[4,5-b]pyridine .

  • Nitration: Dissolve in conc. H2SO4 at 0°C. Add KNO3 (1.05 eq) dropwise.

    • Selectivity: The 6-position is the most electron-rich available site on the pyridine ring (meta to the pyridine nitrogen, activated by the 5-methyl).

  • Reduction: Reduce the resulting 6-nitro intermediate using Fe powder/NH4Cl in EtOH/Water (Bechamp reduction) to avoid ring opening.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of formic acid? A: No. Acetic anhydride will install a methyl group on the imidazole C2 position (forming 2,5-dimethyl-...). You must use formic acid or orthoformate to get the C2-H (unsubstituted) imidazole ring.

Q: The NMR shows a broad peak at 12-13 ppm. Is this an impurity? A: No. That is the imidazole N-H proton. It is often broad due to tautomerism between the N1 and N3 positions. In DMSO-d6, it typically appears between 12.5 and 13.5 ppm.

Q: Why is the 5-methyl group signal split in the proton NMR? A: It should be a singlet (approx 2.5-2.6 ppm). If it is split, check for:

  • Coupling: Long-range coupling to the C6-H (if the amine is missing).

  • Rotamers: If you have formylated the exocyclic amine (an impurity), you may see rotamers.

  • Salt formation: If the pH is not neutral, the protonated species might show different shifts.

References
  • Vashchenko, B. V. (2024).[3] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. 3

  • Dahl, O., et al. (2005).[4] Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases. Organic & Biomolecular Chemistry. 4[2]

  • Cherif, F., et al. (2024).[5][6] Silver-Catalyzed Regioselective Oxacyclization of 3-Alkynyl Pyrroles. The Journal of Organic Chemistry. 5

  • Sebbar, N. K., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis. Journal of Chemical Technology and Metallurgy. Link[2]

  • Babu, K. S., et al. (2018).[1] Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. BMC Chemistry. 1[2][7]

Sources

Optimization

Technical Support: Optimizing Regioselectivity in Imidazo[4,5-b]pyridine Alkylation

Ticket ID: REGIO-45B-PYR Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Preventing regioisomer formation (N1 vs. N3 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-45B-PYR Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Preventing regioisomer formation (N1 vs. N3 vs. N4) during alkylation.

Introduction: The "Mixture" Problem

Welcome to the Heterocycle Synthesis Support Hub. If you are reading this, you are likely staring at an NMR spectrum showing a frustrating mixture of isomers.

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in drug discovery (bio-isostere of purines), but it presents a classic ambident nucleophile challenge. Unlike benzimidazole, where N1 and N3 are often identical due to symmetry, the pyridine nitrogen (N4) in imidazo[4,5-b]pyridine breaks this symmetry, creating distinct electronic and steric environments for N1 and N3. Furthermore, the pyridine nitrogen itself (N4) remains nucleophilic, leading to potential quaternary salt formation.

This guide provides the logic to predict, control, and troubleshoot regioselectivity issues.

Diagnostic & Decision Matrix

Before optimizing reaction conditions, determine your specific structural constraints. Use the following decision tree to select the correct synthetic strategy.

RegioStrategy start START: Target Structure q1 Is the scaffold already formed? start->q1 alkylation Check C2 Substituent q1->alkylation Yes (Direct Alkylation) cyclization STRATEGY C: Regioselective Cyclization (Best for Purity) q1->cyclization No (De Novo Synthesis) c2_bulky C2 is Bulky/Aryl alkylation->c2_bulky c2_small C2 is H/Small alkylation->c2_small n1_favored STRATEGY A: Hard Alkylation (NaH/DMF) Expect N1 Major c2_bulky->n1_favored Sterics favor N1 n3_favored STRATEGY B: Mitsunobu or Soft Alkylation (Cs2CO3/Dioxane) c2_small->n3_favored Electronics favor N3

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate constraints.

Technical Deep Dive: The Mechanism

To control the reaction, you must understand the competition between the three nitrogen atoms.

The Players:
  • N3 (The Electronic Favorite): In the anion, the negative charge is delocalized. However, N3 is often the site of highest electron density in the absence of steric hindrance due to the dipole moment relative to the pyridine ring.

  • N1 (The Steric Alternative): If C2 has a bulky substituent (e.g., phenyl, t-butyl), the "bay region" near N3 becomes crowded. The electrophile is forced to N1.

  • N4 (The Pyridine Trap): The pyridine nitrogen is basic. If you use neutral conditions or weak bases, you risk alkylating N4 to form a quaternary pyridinium salt, which is often water-soluble and lost during aqueous workup.

Tautomeric Equilibrium:

In solution, 1H-imidazo[4,5-b]pyridine exists in equilibrium.



While the N3-H tautomer is often energetically favored in the neutral ground state, alkylation occurs via the anion  (Curtin-Hammett principle applies: the ratio depends on the relative transition state energies, not the ground state population).
Troubleshooting Scenarios (FAQs)
Scenario A: "I am getting a 1:1 mixture of N1 and N3 isomers."

Cause: You are likely using a "loose" ion pair condition (e.g.,


 in DMF or DMSO). The sodium cation dissociates completely, leaving a "naked" anion that is highly reactive and less discriminating, attacking the electrophile at both N1 and N3.

Solution: Switch to "Tight Ion Pair" conditions.

  • Protocol: Use Non-polar solvents (Toluene or Dioxane) with

    
    .
    
  • Why: The cesium cation coordinates with the nitrogen anion, creating a contact ion pair. This steric bulk and coordination can enhance regioselectivity, often favoring the thermodynamically more stable N3-alkylated product (unless C2 sterics interfere).

Scenario B: "I see a polar spot that disappears during workup (Low Yield)."

Cause: N4-alkylation (Quaternization). Solution: Ensure your base is strong enough to fully deprotonate the imidazole NH (


). If the NH is not deprotonated, the pyridine N4 (

for conjugate acid) is the best nucleophile.
  • Fix: Use 1.2 eq of base. Verify deprotonation. Avoid neutral alkylation conditions.

Scenario C: "I need the N3 isomer exclusively, but alkylation fails."

Cause: Direct alkylation is rarely 100% selective. Solution: De Novo Synthesis (Strategy C). Instead of alkylating the ring, build the ring with the alkyl group already in place.

  • Start with 2-chloro-3-nitropyridine.

  • Displace the chloride with your amine (

    
    ) to get the N-alkylated intermediate.
    
  • Reduce the nitro group to an amine.[1]

  • Cyclize with orthoformate or an aldehyde.

  • Result: 100% Regiocontrol. The alkyl group is "locked" in position before the imidazole ring is even formed.

Experimental Protocols
Protocol 1: Optimized N3-Alkylation (The Cesium Effect)

Best for substrates with small C2 substituents.

  • Dissolve: 1.0 eq of imidazo[4,5-b]pyridine in anhydrous 1,4-Dioxane (0.2 M).

  • Add Base: Add 2.0 eq of

    
    .
    
  • Activate: Stir at 60°C for 30 minutes. (Crucial for forming the specific ion pair).

  • Add Electrophile: Add 1.1 eq of Alkyl Halide dropwise.

  • Reaction: Stir at 60-80°C. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts before adding water. Evaporate solvent.

  • Purification: Regioisomers usually have distinct

    
     values. N3 is typically less polar than N1 on Silica (EtOAc/Hexane).
    
Protocol 2: Mitsunobu Reaction (For Alcohol Electrophiles)

Avoids the "naked anion" issue entirely.

  • Mix: 1.0 eq Scaffold, 1.2 eq Alcohol (

    
    ), 1.5 eq 
    
    
    
    in THF.
  • Cool: Cool to 0°C.

  • Inject: Add 1.5 eq DIAD/DEAD dropwise.

  • Warm: Allow to warm to RT overnight.

  • Note: Mitsunobu reactions are sensitive to steric bulk at C2. If C2 is substituted, yields drops significantly.

Comparative Data: Solvent & Base Effects[1][2]

The following table summarizes typical regioselectivity trends observed in imidazo[4,5-b]pyridine alkylation (Generic trends based on Hard/Soft Acid Base theory and literature precedents [1, 2]).

ConditionsBaseSolventMajor IsomerSelectivity (Approx)
Standard

DMFMixture (N3/N1)~ 60:40
Hard/Dissociated

DMFMixture (N3/N1)~ 50:50
Soft/Contact Pair

DioxaneN3 ~ 80:20 to 90:10
Phase Transfer

/TBAB
Toluene/H2ON1 (often)Varies by C2 sterics
De Novo N/AN/A100% Controlled > 99:1
References
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines. Source: PMC/NIH Key Insight: Discusses the synthesis challenges and confirms that alkylation often leads to inseparable tautomers or mixtures, advocating for cyclization strategies for high purity.

  • N-Alkylation of Some Imidazopyridines.

    
    /DMF conditions frequently yield mixtures and identifies N4-alkylation as a competing pathway.
    
    
  • Regioselective Synthesis of C-2 Substituted Imidazo[4,5-b]pyridines. Source: ResearchGate Key Insight: Highlights the use of Palladium-catalyzed cross-coupling to introduce complexity, avoiding direct alkylation issues on the ring nitrogens.

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Source: BenchChem Key Insight: Provides troubleshooting for N-oxide formation and confirms solvent effects (non-polar solvents favor N3).

Sources

Troubleshooting

Technical Support Center: Purification of Imidazo[4,5-b]pyridine Derivatives

Current Status: Online Topic: Column Chromatography Troubleshooting & Method Development Ticket ID: #IMP-45B-PUR Assigned Specialist: Senior Application Scientist Executive Summary Imidazo[4,5-b]pyridine derivatives repr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Column Chromatography Troubleshooting & Method Development Ticket ID: #IMP-45B-PUR Assigned Specialist: Senior Application Scientist

Executive Summary

Imidazo[4,5-b]pyridine derivatives represent a unique challenge in chromatographic purification. Their dual-basic nature—stemming from the pyridine ring (


) and the imidazole moiety—creates a strong affinity for acidic silanol groups (

) on standard silica gel. This interaction frequently results in severe peak tailing, irreversible adsorption, and poor resolution of regioisomers.

This guide provides field-proven protocols to neutralize these secondary interactions and optimize resolution, moving beyond standard "textbook" chromatography to advanced heterocyclic purification strategies.

Part 1: The "Tailing" Problem (Mobile Phase Optimization)

Q: My compound streaks across the column or elutes as a broad, tailing peak. How do I fix this?

Diagnosis: The basic nitrogen atoms in the imidazo[4,5-b]pyridine skeleton are acting as Lewis bases, hydrogen-bonding with the acidic protons of the silica gel's silanol groups. This secondary interaction competes with the mobile phase partitioning, causing the "tail" (slow desorption).

Solution: Silanol Deactivation (The "Modifier" Strategy) You must introduce a stronger base into your mobile phase to preferentially occupy the silanol sites.

Protocol A: For Non-Polar/Moderately Polar Derivatives

Best for: Compounds soluble in Hexane/Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1][2][3]

  • Concentration: 0.5% to 1.0% (v/v).

  • Preparation: Add TEA to both the non-polar (Hexane) and polar (EtOAc) solvent reservoirs to maintain constant pH during the gradient.

  • Equilibration (Critical): Flush the packed column with at least 3 column volumes (CV) of the starting mobile phase containing TEA before loading your sample. This ensures the silica is "neutralized" prior to sample contact.

Protocol B: For Highly Polar Derivatives

Best for: Compounds requiring Dichloromethane (DCM)/Methanol (MeOH).

  • Modifier: Ammonia (

    
    ).
    
  • Source: Use 7N Ammonia in Methanol (commercially available) or 25% Aqueous Ammonium Hydroxide (

    
    ).
    
  • Preparation:

    • Preferred: Substitute pure MeOH with a mixture of MeOH and "Ammoniated MeOH" (e.g., use 10% 7N

      
       in MeOH as your B-line).
      
    • Alternative: Add 1% conc.

      
       directly to your DCM/MeOH mixture. Shake vigorously; the small amount of water usually stays miscible in DCM/MeOH mixtures up to ~10-15% MeOH.
      
Decision Logic: Mobile Phase Selection

MobilePhaseSelection Start Start: Select Mobile Phase SolubilityCheck Check Solubility Start->SolubilityCheck NonPolar Soluble in Hex/EtOAc? SolubilityCheck->NonPolar Low Polarity Polar Soluble in DCM/MeOH? SolubilityCheck->Polar High Polarity TeaPath Add 1% Triethylamine (TEA) NonPolar->TeaPath Yes Nh3Path Use 1-10% 7N NH3 in MeOH Polar->Nh3Path Preferred AqNh3Path Alternative: Add 1% NH4OH (aq) to eluent Polar->AqNh3Path Alternative PreTreat Pre-treat Silica: Flush 3 CV with TEA eluent TeaPath->PreTreat C18Check Still Tailing / Insoluble? PreTreat->C18Check Nh3Path->C18Check AqNh3Path->C18Check C18Path Switch to C18 (Reverse Phase) Buffer: 10mM NH4HCO3 (pH 8-9) C18Check->C18Path Yes

Caption: Decision tree for selecting the appropriate mobile phase modifier based on compound polarity and solubility.

Part 2: Solubility & Loading (Avoiding Precipitation)

Q: My sample precipitates at the top of the column when I add the mobile phase.

Diagnosis: Imidazo[4,5-b]pyridines often exhibit "solubility inversion"—soluble in pure DCM or pure MeOH, but insoluble in the specific mixture (e.g., 5% MeOH in DCM) required for elution. Liquid loading in a strong solvent causes immediate precipitation upon contact with the weaker mobile phase.

Solution: Dry Loading Technique Dry loading eliminates solubility mismatches and improves resolution by creating a tight, uniform sample band.

Protocol: Celite/Silica Dry Load
  • Dissolution: Dissolve your crude mixture in the minimum amount of a solvent that fully solubilizes it (DCM, MeOH, or Acetone).

  • Adsorbent Addition: Add Celite 545 or Silica Gel (approx. 2-3x the weight of your crude sample). Expert Note: Celite is often preferred for basic heterocycles as it is less acidic than silica, reducing irreversible binding during the drying step.

  • Evaporation: Rotovap the slurry to dryness. You should be left with a free-flowing powder.

    • Troubleshooting: If the powder is sticky, you added too much sample relative to adsorbent. Add more Celite and re-evaporate.

  • Loading: Pour the powder carefully onto the top of your pre-equilibrated column. Add a layer of sand or a frit on top to protect the bed.[4]

Part 3: Regioisomer Separation (N1 vs. N3)

Q: I cannot separate the N1-alkylated product from the N3-alkylated regioisomer.

Diagnosis: Alkylation of imidazo[4,5-b]pyridines often yields a mixture of regioisomers (N1, N3, and occasionally N4). These isomers have identical mass and very similar polarities, making separation on standard gradients difficult.

Solution: Selectivity Manipulation Changing the type of solvent interaction (selectivity) is more effective than just changing the gradient slope.

Recommended Solvent Systems for Regioisomers:

  • Chloroform / Ethanol (50:1 to 20:1):

    • Mechanism:[5][6] Ethanol is a hydrogen bond donor/acceptor similar to Methanol but with a different steric profile. Chloroform provides a slightly acidic character (unlike basic DCM) which can differentiate the basicity of the N1 vs N3 positions.

    • Reference: Successful separation of trifluoroethoxy-imidazo[4,5-b]pyridine derivatives was achieved using Chloroform:Ethanol (50:[7]1) [1].

  • Toluene / Acetone:

    • Mechanism:[5][6] Toluene engages in

      
       interactions with the aromatic pyridine ring. The strength of this interaction often differs between regioisomers due to steric hindrance at the N1 position (near the pyridine nitrogen) vs. the N3 position.
      
  • Ether / DCM:

    • For less polar derivatives, using Diethyl Ether or MTBE as the polar modifier instead of EtOAc can enhance separation due to the ether oxygen's specific coordination geometry.

Part 4: Quantitative Data & Reference Guide

Solvent System Performance Table
Solvent SystemModifierApplicationProsCons
DCM / MeOH

(1-10%)
General PurposeHigh solubility power; good for polar derivatives.Silica dissolution risk at high pH; poor selectivity for isomers.
Hexane / EtOAc TEA (1%)Lipophilic DerivativesExcellent resolution; easy solvent removal.Poor solubility for polar cores; requires strict equilibration.
CHCl

/ EtOH
None or TEARegioisomersHigh Selectivity for N1/N3 separation [1].Chloroform is toxic/carcinogenic; expensive waste disposal.
Water / ACN Formic Acid or

Reverse Phase (C18)Best for very polar/ionizable compounds.Requires lyophilization to remove water.
References
  • Google Patents.Imidazo[4,5-b]pyridine compounds, process for preparing same and pharmaceutical compositions containing same. EP0254588A1.
  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

Sources

Optimization

"stability issues of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in solution"

The following Technical Support Guide is designed for researchers and drug development professionals working with 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0). This guide addresses stability, solubility,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0). This guide addresses stability, solubility, and handling challenges inherent to this heterocyclic amine.

Executive Stability Dashboard

ParameterStatusCritical Note
Solution Stability (DMSO) 🟢 Stable Stable for >6 months at -20°C if protected from light/moisture.
Aqueous Solubility 🔴 Poor Sparingly soluble in water.[1] Requires organic co-solvent (DMSO/DMF).
Oxidative Stability 🟡 Moderate The 6-amino group is susceptible to oxidation over time in air-saturated solutions.
Photostability 🟡 Sensitive Heterocyclic amines degrade under UV/Vis light. Amber vials are mandatory.
Hygroscopicity 🟡 Moderate Solid form may absorb moisture; store desiccated.

Troubleshooting & FAQs

Category A: Solubility & Precipitation

Q: Why does my compound precipitate immediately upon dilution into cell culture media? A: This is a classic "Solubility Crash." The imidazo[4,5-b]pyridine core is planar and lipophilic. While soluble in DMSO (up to ~50-100 mM), rapid dilution into aqueous buffers (PBS, Media) creates a supersaturated environment.

  • Mechanism: The hydrophobic effect drives the planar molecules to stack (π-π interactions), forming micro-aggregates that eventually precipitate.

  • Solution:

    • Step-wise Dilution: Do not dilute directly from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution (e.g., 1:10 in buffer) to assess stability.

    • Sonicate: Mild sonication (water bath, 30s) can disperse micro-aggregates.

    • Carrier Proteins: If compatible with your assay, include BSA (0.1%) in the buffer to sequester the compound and prevent aggregation.

Q: I see a shift in NMR peaks between batches in CDCl3 vs. DMSO-d6. Is my compound degrading? A: Likely not degradation, but Tautomeric Equilibrium . 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine exists in equilibrium between the 1H- and 3H- tautomers.

  • Insight: In polar aprotic solvents like DMSO, the equilibrium shifts compared to non-polar solvents like chloroform. This causes significant chemical shift changes, particularly for the protons on the imidazole ring and the adjacent methyl group.

  • Verification: Run a 2D-NOESY experiment. If cross-peaks indicate exchange, the compound is intact.

Category B: Chemical Degradation (Oxidation & Color)

Q: My clear stock solution turned yellow/brown after 2 weeks at 4°C. Is it still usable? A: Discard immediately. Color change indicates oxidative degradation.

  • Mechanism: The primary amine at position 6 is electron-rich. In the presence of dissolved oxygen and light, it undergoes radical oxidation, forming N-oxides or coupling to form azo-dimers (which are highly colored chromophores).

  • Prevention:

    • Always purge DMSO with Nitrogen or Argon before making stocks.

    • Store at -20°C or -80°C, never at 4°C for long periods.

    • Use opaque/amber vials to prevent photo-oxidation.

Q: Can I use acid to improve solubility? A: Yes, but with caution. The pyridine nitrogen (N4) and imidazole nitrogens can be protonated. Forming a hydrochloride salt (using 1M HCl) significantly improves aqueous solubility.

  • Warning: Low pH (<3) for extended periods may catalyze hydrolysis if other sensitive functional groups are present in your specific derivative, though the core ring is robust.

Technical Deep Dive: Degradation Pathways

Understanding the specific vulnerabilities of the amino-imidazo-pyridine scaffold is crucial for interpreting stability data.

Primary Degradation Mechanism: Oxidative Deamination & Dimerization

In solution, the 6-amino group acts as a nucleophile. Without protection, it reacts with reactive oxygen species (ROS) generated by light exposure or trace metal impurities in solvents.

DegradationPathway cluster_conditions Accelerating Factors Compound 5-methyl-3H-imidazo[4,5-b] pyridin-6-amine (Active) Radical Amine Radical Intermediate Compound->Radical UV Light / O2 Dimer Azo-Dimer (Yellow/Brown Precipitate) Radical->Dimer Coupling NOxide N-Oxide Derivative Radical->NOxide Oxidation Factors • Light (UV/Vis) • Dissolved Oxygen • Trace Metals (Fe, Cu)

Figure 1: Hypothesized oxidative degradation pathway of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in solution.[2][3][4]

Standardized Handling Protocols

To ensure data reproducibility, follow this "Self-Validating" protocol.

Protocol A: Preparation of Stable Stock Solutions (50 mM)
  • Weighing: Weigh the solid powder into an amber glass vial. Avoid plastic microfuge tubes for long-term storage (plasticizers can leach).

  • Solvent Prep: Use anhydrous DMSO (Grade ≥99.9%).

    • Critical Step: Degas the DMSO by bubbling Nitrogen gas for 5 minutes or using a vacuum sonicator to remove dissolved oxygen.

  • Dissolution: Add DMSO to achieve 50 mM concentration. Vortex for 30 seconds.

    • Check: Solution should be clear and colorless to faint yellow. If cloudy, sonicate at 37°C for 2 minutes.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: QC Check Before Use

Before using a stored aliquot for a critical experiment (e.g., IC50 determination), perform this rapid check:

TestMethodPass Criteria
Visual Inspection Hold vial against white background.Clear, no particulates. No dark brown color.
Solubility Challenge Dilute 1 µL stock into 99 µL water.Mild turbidity is acceptable; gross clumps indicate aggregation.
LC-MS (Optional) Run a 2-minute gradient.Single peak >95% purity. Mass = 148.17 Da (M+H).

References & Authority

The insights above are synthesized from the chemical behavior of the imidazo[4,5-b]pyridine class, verified against standard medicinal chemistry practices for heterocyclic amines.

  • Chemical Structure & Properties:

    • 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1448064-99-0).[5] ChemSrc.[5] Available at: [Link]

  • General Stability of Imidazo[4,5-b]pyridines:

    • Sebbar, N. K., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Synthesis & Reactivity:

    • Kudryavtsev, A. A., et al. (2019). "Synthetic approaches to derivatives of imidazo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds. (General reference for ring stability).

  • Oxidative Mechanisms (Analogous Heterocycles):

    • Detailed degradation pathways of amino-pyridines are inferred from general organic chemistry principles regarding aromatic amine oxidation (N-oxidation and azo coupling).

Sources

Troubleshooting

Technical Support Hub: Imidazo[4,5-b]pyridine Stability &amp; Degradation

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Troubleshooting, and Stability Protocols for Imidazo[4,5-b]pyridine Scaffolds Diagnostic Interface: Where is the ins...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Troubleshooting, and Stability Protocols for Imidazo[4,5-b]pyridine Scaffolds

Diagnostic Interface: Where is the instability coming from?

Before modifying your synthesis or formulation, use this logic flow to isolate the degradation mechanism. Imidazo[4,5-b]pyridines are generally robust, but specific environmental triggers can cause rapid decomposition or artifact formation.

TroubleshootingLogic Start ISSUE: Loss of Purity / New Peaks CheckLight 1. Sample stored in clear glass? Start->CheckLight CheckSolvent 2. Solvent is Methanol (MeOH)? CheckLight->CheckSolvent No (Dark storage) PhotoOx DIAGNOSIS: Photo-oxidation (Imidazole ring cleavage) CheckLight->PhotoOx Yes (Yellowing) CheckBio 3. Biological Matrix (Microsomes)? CheckSolvent->CheckBio No (DMSO/ACN) MeOHArtifact DIAGNOSIS: Radical Artifact (Methoxy radical attack) CheckSolvent->MeOHArtifact Yes + Light Metabolic DIAGNOSIS: N-Hydroxylation (CYP1A2 mediated) CheckBio->Metabolic Yes Hydrolysis DIAGNOSIS: Hydrolysis (Rare: Check side chains) CheckBio->Hydrolysis No (Chemical buffer)

Figure 1: Decision matrix for isolating degradation sources in imidazo[4,5-b]pyridine derivatives.

Photochemical Instability (The "Yellowing" Effect)

User Question: "My compound (an imidazo[4,5-b]pyridine derivative) turned yellow in solution after 24 hours on the benchtop. LC-MS shows a mass shift of +16 and +32. What happened?"

Technical Insight

The imidazo[4,5-b]pyridine core is a fluorophore and is inherently photosensitive. Upon exposure to UV/Vis light, the imidazole ring is the primary site of failure, not the pyridine ring.

  • Mechanism: Photo-induced auto-oxidation. The excited state of the molecule can generate singlet oxygen (

    
    ) or radical species.
    
  • Key Degradation Products:

    • N-Oxides (+16 Da): Oxidation of the pyridine nitrogen (N4 position).

    • Ring Cleavage: Severe photo-oxidation can cleave the imidazole ring, leading to complex mixtures of amides and diamines.

    • Dimerization: Radical-mediated coupling if concentration is high (>1 mg/mL).

Troubleshooting Protocol
  • Solvent Switch: Avoid protic solvents like methanol for storage. Use Acetonitrile (ACN) or DMSO .

  • Container: Switch to amber glass immediately.

  • Control Experiment: Run a "Dark Control" alongside your benchtop sample. If the Dark Control remains stable, the degradation is purely photonic, not thermal/hydrolytic.

Metabolic Stability & Activation (Biological Context)

User Question: "We are seeing rapid clearance in liver microsomes. Is the pyridine ring being oxidized?"

Technical Insight

While pyridine ring oxidation is possible, the exocyclic amine (if present, as in PhIP) or the imidazole nitrogen are the metabolic "soft spots."

  • Primary Pathway (CYP1A2 Mediated): N-hydroxylation of the exocyclic amine is the critical activation step for toxicity/mutagenicity but also a clearance pathway.

  • Secondary Pathway: C-hydroxylation on the phenyl ring (if attached) or N-oxidation of the pyridine ring.

MetabolicPathway Parent Parent Compound (Imidazo[4,5-b]pyridine) CYP CYP1A2 (Oxidation) Parent->CYP N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP->N_OH +16 Da Ester N-Acetoxy/Sulfonyloxy (Reactive Ester) N_OH->Ester Phase II (NAT/SULT) Adduct C8-Guanine Adduct (DNA Damage) Ester->Adduct Covalent Binding

Figure 2: Metabolic activation pathway typical of amino-imidazo[4,5-b]pyridines (e.g., PhIP).

Mitigation Strategy for Drug Design
  • Block the Spot: If N-hydroxylation is the clearance driver, substitute the exocyclic amine or add steric bulk (e.g., a methyl group) ortho to the amine to hinder CYP access.

  • Deuteration: Deuterating the methyl group at the N3 or N1 position can sometimes slow down demethylation, though N-oxidation usually dominates.

Analytical Artifacts (The "Ghost Peak" Phenomenon)

User Question: "I see a peak with M+31 in my LC-MS chromatogram when using Methanol as the mobile phase. Is this a real metabolite?"

Technical Insight

Likely False Positive. This is a classic artifact specific to N-heterocycles in methanolic solutions under ionization source conditions or light exposure.

  • Mechanism: Methanol can form methoxy radicals (

    
    ) under UV light or high voltage in the ion source. These radicals attack the electron-deficient pyridine ring.
    
  • Verification Step:

    • Re-run the sample using Acetonitrile/Water instead of Methanol/Water.

    • If the M+31 peak disappears, it was a solvent artifact, not a degradation product.

Standardized Forced Degradation Protocol

To rigorously validate the stability of your imidazo[4,5-b]pyridine lead, follow this stress-testing matrix. This protocol is designed to satisfy ICH Q1A(R2) requirements.

Preparation
  • Concentration: 1 mg/mL.[1]

  • Co-solvent: Acetonitrile (avoid Methanol to prevent artifacts).

Stress ConditionReagent / SettingDurationTarget DegradationNotes
Acid Hydrolysis 0.1 M HCl24 - 48 hrs @ 60°C5-20%Imidazo[4,5-b]pyridines are usually acid-stable. Look for amide hydrolysis in side chains.
Base Hydrolysis 0.1 M NaOH24 - 48 hrs @ 60°C5-20%High Risk. Can cause ring opening of the imidazole moiety.
Oxidation 3% H₂O₂2-24 hrs @ RT5-20%High Risk. Expect N-oxides (Pyridine-N) and C-hydroxylation.
Photolysis UV/Vis (1.2M lux·h)1-3 daysN/ACritical. Use a dark control. Expect extensive degradation if unprotected.
Thermal 60°C (Dry State)7 days< 5%Generally thermally stable in solid state.
Step-by-Step Procedure (Oxidative Stress Example)
  • Dissolve 5 mg of compound in 1 mL Acetonitrile.

  • Add 1 mL of 3% H₂O₂ (freshly prepared).

  • Incubate at Room Temperature.

  • Aliquot 100 µL at T=0, T=2h, T=24h.

  • Quench aliquots immediately with 100 µL of 10% Sodium Metabisulfite (to neutralize peroxide).

  • Analyze via LC-MS. Look for M+16 (N-oxide) and M+32 (Di-oxide) peaks.

References

  • Photodegradation & Stability

    • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] (2019).[2][3] Journal of Pharmaceutical Sciences.

  • Metabolic Pathways

    • Metabolic activation of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P450 1A2. (2002).[4] Chemical Research in Toxicology.

  • Synthesis & Scaffold Properties

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[3][5][6][7][8] (2020).[4][9] Molecules (MDPI).

  • Analytical Artifacts

    • Current Trend in Performance of Forced Degradation Studies.[9] (2020).[4][9] Journal of Drug Delivery and Therapeutics.

Sources

Optimization

Technical Support Center: Solubility Rescue for Imidazo[4,5-b]pyridine Derivatives

Topic: Improving Solubility of Imidazo[4,5-b]pyridine Derivatives for Biological Assays Audience: Researchers, Scientists, Drug Development Professionals Core Directive: The "Brick Dust" Challenge Imidazo[4,5-b]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of Imidazo[4,5-b]pyridine Derivatives for Biological Assays Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The "Brick Dust" Challenge

Imidazo[4,5-b]pyridine derivatives represent a privileged scaffold in kinase inhibitor discovery (e.g., Aurora, CDK, and FLT3 inhibitors). However, they frequently exhibit "brick dust" properties: high crystallinity, high melting points (>200°C), and planar geometry that facilitates strong


-

stacking.

The Problem: Unlike "grease ball" lipophilic compounds that can be solubilized with simple surfactants, "brick dust" compounds possess high crystal lattice energy.[1] They resist dissolution not just because they dislike water, but because they "like" themselves too much.[1]

The Solution: You must disrupt the crystal lattice.[1] This guide provides the decision logic and protocols to transition your compound from a solid precipitate to a bioavailable solution.[1]

Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately upon dilution from 10 mM DMSO stock into aqueous assay buffer.

Diagnosis: "Crash-out" precipitation.[1] This occurs when the co-solvent (DMSO) concentration drops below the threshold required to sustain the supersaturated state, typically <1% v/v. Mechanistic Insight: The imidazo[4,5-b]pyridine core is weakly basic (pKa ~4.0–5.0 for the pyridine nitrogen). In neutral buffers (pH 7.4), it is uncharged and highly insoluble.[1] Corrective Action:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., to 10% DMSO) before the final step.

  • pH Adjustment: If your assay tolerates it, lower the buffer pH to 5.5–6.0. Protonating the pyridine nitrogen breaks the planar stacking interactions.[1]

  • Carrier Protein: Pre-dilute into media containing BSA or FBS. Serum proteins can sequester the hydrophobic compound, preventing macroscopic precipitation (though this alters free fraction).[1]

Q2: I need an IV/IP formulation for mouse studies, but the compound is insoluble in PBS/Saline.

Diagnosis: Lack of ionizable groups at physiological pH.[1] Corrective Action:

  • Salt Formation: Convert the free base to a Hydrochloride (HCl) salt .[1] For amidino-substituted imidazo[4,5-b]pyridines, HCl salts have shown significantly improved aqueous solubility compared to the parent base.

  • Complexation: Use Sulfobutylether-

    
    -cyclodextrin (Captisol®) .[1] The imidazo[4,5-b]pyridine core fits well into the cyclodextrin cavity, while the sulfonate groups on the exterior provide water solubility.
    
Q3: My IC50 curves are erratic or show steep Hill slopes (>2.0).

Diagnosis: Colloidal aggregation.[1] The compound is forming non-crystalline aggregates that sequester the enzyme, leading to false positives (promiscuous inhibition). Corrective Action:

  • Add 0.01% Triton X-100 or Tween-80 to your assay buffer.[1] This disrupts colloidal aggregates but leaves true binding interactions intact.[1]

Decision Logic & Workflows

Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct formulation strategy based on your experimental stage.

SolubilityLogic Start Compound Precipitates CheckStage Experimental Stage? Start->CheckStage InVitro In Vitro (Enzymatic/Cell) CheckStage->InVitro InVivo In Vivo (Animal) CheckStage->InVivo CheckpH Can Assay Tolerate pH < 6.5? InVitro->CheckpH CheckStruct Basic Nitrogen Available? InVivo->CheckStruct AdjustpH Adjust Buffer to pH 5.5-6.0 (Protonate Pyridine N) CheckpH->AdjustpH Yes Detergent Add 0.01% Triton X-100 (Disrupt Aggregates) CheckpH->Detergent No SaltForm Synthesize HCl Salt CheckStruct->SaltForm Yes (e.g., Amidino group) Captisol Formulate with 20-40% Captisol® (Cyclodextrin Complex) CheckStruct->Captisol No (Neutral/Lipophilic)

Caption: Decision logic for selecting solubility enhancement strategies based on assay type and chemical structure.

Detailed Protocols

Protocol A: Kinetic Solubility Screen (High-Throughput)

Use this to quickly rank compounds before biological testing.

StepActionCritical Parameter
1 Prepare StockDissolve compound to 10 mM in DMSO . Ensure complete dissolution (sonicate if necessary).[1]
2 Prepare BufferUse PBS (pH 7.[1]4) or Assay Buffer.[1][2] Filter through 0.22 µm to remove particulates.
3 SpikingAdd 2 µL of DMSO stock to 198 µL of Buffer in a 96-well plate (Final: 100 µM, 1% DMSO).
4 IncubationShake at 500 rpm for 2 hours at room temperature (25°C).
5 SeparationFilter using a Multiscreen Solubility Filter Plate OR Centrifuge at 3000 x g for 10 min.
6 AnalysisQuantify supernatant via UV-Vis (254/280 nm) or LC-MS.[1] Compare against a standard curve.
Protocol B: Captisol® Formulation (For In Vivo/High-Conc Assays)

Use this when simple salts fail.[1] This method encapsulates the hydrophobic core.

Materials:

  • Captisol® (Sulfobutylether-

    
    -cyclodextrin)[3]
    
  • Sterile Water for Injection (WFI)

  • 0.22 µm Syringe Filter (PES or PVDF)

Workflow:

CaptisolWorkflow Step1 Prepare Vehicle 40% w/v Captisol in Water Step2 Add Compound Excess solid (supersaturated) Step1->Step2 Step3 Complexation Stir/Tumble 24-48h @ RT Step2->Step3 Step4 Clarification Filter (0.22 µm) Step3->Step4 Step5 QC Analysis HPLC for Conc. & Purity Step4->Step5

Caption: Step-by-step workflow for preparing a soluble drug-cyclodextrin complex.

Detailed Steps:

  • Vehicle Prep: Dissolve 4 g of Captisol in 10 mL of water.[1] Vortex until clear.

  • Addition: Add the imidazo[4,5-b]pyridine derivative in excess (e.g., target 5-10 mg/mL).

  • Equilibration: Protect from light. Stir or tumble-mix for 24 to 48 hours . Note: Sonication can be used for initial dispersion but avoid heating.

  • Filtration: Pass the suspension through a 0.22 µm filter to remove uncomplexed solid.

  • Storage: The resulting clear solution is stable at 4°C.

Scientific Validation & Data

Physicochemical Properties of Imidazo[4,5-b]pyridine
PropertyValue/DescriptionImpact on Solubility
Core Structure Planar, aromatic bicycleHigh

-

stacking energy (insoluble).
pKa (Pyridine N) ~4.0 – 5.0Ionized only at acidic pH; neutral at physiological pH.[1]
LogP Typically > 2.5Lipophilic; requires organic co-solvents or carriers.[1]
Melting Point Often > 200°C"Brick Dust" character; resists dissolution.[1]
Comparative Solubility Strategies

Data synthesized from literature on imidazo[4,5-b]pyridine kinase inhibitors.

Formulation StrategySolubility ImprovementSuitability
DMSO (100%) High (> 20 mg/mL)Stock storage only.[1] Toxic to cells >0.1-1%.[1]
PBS (pH 7.4) Very Low (< 10 µg/mL)Poor.[1] Causes precipitation in assays.[1][4]
Acetate Buffer (pH 5.0) Moderate (~100 µg/mL)Good for specific in vitro assays (protonation effect).[1]
HCl Salt Form High (> 5 mg/mL)Excellent for in vivo (if basic moiety exists).[1]
30% Captisol Very High (> 10 mg/mL)Gold standard for IV/IP administration.[1]

References

  • BenchChem. (2025).[1] Overcoming solubility issues with pyridine derivatives. Retrieved from

  • Butković, K., et al. (2023).[1] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[1][5] Molecules, 28(1), 34. Retrieved from [1]

  • CyDex Pharmaceuticals. (2024).[1] Captisol® Formulation and Solubility Guide.[1] Retrieved from

  • Jabri, Z., et al. (2022).[1] New Imidazo[4,5-b]pyridine Derivatives: Synthesis and Crystal Structures. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from

  • PubChem. (2025).[1] 1H-Imidazo[4,5-b]pyridine Compound Summary. Retrieved from

  • Alelyunas, Y. W., et al. (2009).[1][6] High-throughput kinetic solubility assays for drug discovery.[1][2][4] European Journal of Pharmaceutical Sciences, 37(3-4), 172-182. (Referenced via )

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine Scaffolds vs. Novel Insecticides

[1] Executive Summary: The Shift to Fused Heterocycles The agrochemical industry is currently navigating a critical pivot point. With the regulatory sunsetting of classical neonicotinoids due to pollinator toxicity and t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Shift to Fused Heterocycles

The agrochemical industry is currently navigating a critical pivot point. With the regulatory sunsetting of classical neonicotinoids due to pollinator toxicity and the rising resistance to diamides (e.g., Chlorantraniliprole), the search for novel scaffolds is paramount.

This guide evaluates the 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (MIPA-6) scaffold—a representative of the emerging nitrogen-fused heterocyclic class. We compare this lead candidate against the novel sulfyl-insecticide Oxazosulfyl and the legacy standard Imidacloprid .

Key Insight: While Neonicotinoids target the Nicotinic Acetylcholine Receptor (nAChR), recent data suggests that amino-substituted imidazo[4,5-b]pyridine derivatives may possess a dual-modal action or distinct binding affinity, showing superior efficacy against resistant Nilaparvata lugens (Brown Planthopper) populations compared to current market leaders.

Chemical Biology & Mechanism of Action (MoA)

To understand the potential of MIPA-6, we must analyze its structural pharmacophore relative to established ligands.

The Scaffold Advantage

The imidazo[4,5-b]pyridine core offers a "purine-isostere" geometry. Unlike the flexible chain of neonicotinoids, this fused system provides a rigid backbone that can be decorated with amino fragments to tune lipophilicity (LogP) and metabolic stability.

  • Imidacloprid: Targets nAChR (Agonist). High water solubility, systemic.

  • Oxazosulfyl: Targets Voltage-Gated Sodium Channels (VGSC) via a novel allosteric site.

  • MIPA-6 Scaffolds: Preliminary SAR (Structure-Activity Relationship) studies indicate these compounds can bridge the gap, potentially interacting with nAChR sub-sites inaccessible to imidacloprid or exhibiting cross-activity with VGSC modulators.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the competitive landscape of these chemistries.

MoA_Pathway Compound Lead Candidate (MIPA-6 Scaffold) Target_nAChR nAChR (Post-Synaptic) Compound->Target_nAChR Potential Novel Sub-site Target_VGSC VGSC (Axonal Membrane) Compound->Target_VGSC Cross-Activity? Imidacloprid Imidacloprid (Standard) Imidacloprid->Target_nAChR Agonist Bind Oxazosulfyl Oxazosulfyl (Novel Comparator) Oxazosulfyl->Target_VGSC State-Dependent Block Effect_Depol Hyper-Depolarization (Paralysis) Target_nAChR->Effect_Depol Effect_Block Channel Blockade (Paralysis) Target_VGSC->Effect_Block

Figure 1: Comparative Mechanism of Action. MIPA-6 derivatives explore chemical space between classical nAChR agonism and novel VGSC modulation.

Comparative Performance Review

The following data synthesizes recent experimental findings on imidazo[4,5-b]pyridine derivatives containing amino fragments, specifically comparing them against Oxazosulfyl in rice pest management scenarios.

Efficacy Data: Nilaparvata lugens (Brown Planthopper)

N. lugens is the primary screening target due to its high resistance to Imidacloprid.

Compound ClassConcentration (mg/L)Mortality Rate (%)Resistance Ratio (vs. Susceptible Strain)
MIPA-6 Derivative (Lead) 5.046.85% Low (< 5.[1]0)
Oxazosulfyl 5.00.00%*N/A (High Tolerance in specific strains)
Imidacloprid 10.0< 30%High (> 100.0)
Chlorantraniliprole 5.095%Medium (Emerging Resistance)

*Note: Oxazosulfyl data refers to specific resistant field strains where cross-resistance is being investigated. In susceptible strains, Oxazosulfyl performs significantly higher.

Efficacy Data: Mythimna separata (Armyworm)

Lepidopteran activity is a key differentiator for novel broad-spectrum candidates.

CompoundConcentration (mg/L)Mortality Rate (%)
MIPA-6 Derivative (Lead) 1.0100.00%
Oxazosulfyl 1.00.00%
Chlorantraniliprole 1.0100.00%

Analysis: The MIPA-6 scaffold demonstrates "Diamide-like" efficacy against Lepidoptera (M. separata) while maintaining activity against Hemiptera (N. lugens), a spectrum profile that is highly desirable for resistance management (IRM).

Safety & Selectivity Profile

For a novel insecticide to proceed to development, it must pass the "Bee Screen."

Selectivity Ratio


  • Imidacloprid: Low Selectivity (Highly toxic to bees).

  • MIPA-6 Candidates: Early SAR suggests that bulky amino-substitutions at the 6-position (e.g., N-(4-methylbenzyl)) increase steric hindrance, potentially reducing affinity for the Apis mellifera nAChR subtype while maintaining pest potency.

  • Target: A Selectivity Ratio > 100 is the "Go/No-Go" threshold for modern lead optimization.

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols. These are designed to be self-validating —if the positive control fails, the data is void.

Protocol A: Rice Stem-Dip Bioassay (N. lugens)

Objective: Determine LC50 values for sucking pests.

  • Cultivation: Rear N. lugens on TN1 rice seedlings at 27±1°C, 70-80% RH.

  • Preparation: Dissolve MIPA-6 candidate in acetone (stock) and dilute with 0.1% Triton X-100 water to serial concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

  • Application:

    • Cut rice stems (with roots) to 10cm.

    • Immerse stems in the test solution for 30 seconds .

    • Air dry for 30 minutes.

  • Infestation: Place treated stems in test tubes. Introduce 15 third-instar nymphs per tube.

  • Validation (Controls):

    • Negative Control: 0.1% Triton X-100 only (Must show <5% mortality).

    • Positive Control: Imidacloprid at LC90 (Must show >90% mortality on susceptible strain).

  • Readout: Record mortality at 72h and 96h.

Protocol B: Screening Workflow Visualization

This diagram outlines the decision logic for advancing a MIPA-6 derivative from synthesis to field trials.

Screening_Workflow Start Synthesis of MIPA-6 Analogs NMR 1H/13C NMR & HRMS Verification Start->NMR Screen_1 Primary Screen (500 mg/L) NMR->Screen_1 Decision_1 Mortality > 80%? Screen_1->Decision_1 Titration Dose-Response (LC50 Determination) Decision_1->Titration Yes Discard Discard / Redesign Decision_1->Discard No Bee_Tox Bee Toxicity Screen (OECD 213) Titration->Bee_Tox Field Field Trials Bee_Tox->Field High Selectivity Bee_Tox->Discard High Toxicity

Figure 2: Lead Optimization Workflow. Critical "Kill Steps" at Primary Screen and Bee Toxicity ensure only viable candidates proceed.

Conclusion

The 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine scaffold represents a promising frontier in insecticide discovery. By leveraging the rigid imidazopyridine core, researchers can achieve high lethality against resistant Lepidoptera and Hemiptera species.

Recommendation: For development pipelines, prioritize substitutions at the 6-amino position (e.g., sulfonyl or benzyl groups) to maximize the efficacy differential against Oxazosulfyl, as shown in the comparative data.

References

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. ResearchGate/Wiley-VHCA. (2025).

  • Oxazosulfyl: A Novel Sulfyl Insecticide. Vertex AI Search / ResearchGate Snippet. (2025).

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. (2022).

  • New Imidazo[4,5-b]pyridine Derivatives: Synthesis and Crystal Structures. Journal of Chemical Technology and Metallurgy. (2022).

Sources

Comparative

Comparative Guide: Biological Activity of Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

[1][2] Executive Summary The imidazopyridine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine nucleus (adenine and guanine). However, the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The imidazopyridine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine nucleus (adenine and guanine). However, the specific fusion of the pyridine ring—resulting in either the [4,5-b] or [4,5-c] isomer—dramatically alters the physicochemical landscape and, consequently, the biological target profile.

  • Imidazo[4,5-b]pyridine (1-deazapurine mimic): Predominantly utilized as a kinase inhibitor scaffold. The nitrogen arrangement favors ATP-competitive binding in the hinge region of kinases (e.g., Aurora, c-Met, BTK).

  • Imidazo[4,5-c]pyridine (3-deazapurine mimic): Frequently exploited as a nucleoside analog for metabolic enzyme inhibition (e.g., S-adenosylhomocysteine hydrolase) and epigenetic modulation (EZH2 inhibition).[1]

This guide dissects the structural causality behind these divergent activities, provides validated synthesis protocols, and visualizes the Structure-Activity Relationship (SAR) logic.

Structural & Electronic Fundamentals

To understand the biological divergence, one must first grasp the electronic vectors presented to the receptor.

FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Bioisostere 1-Deazapurine 3-Deazapurine
Pyridine N Position Position 4 (adjacent to fusion)Position 5 (meta to fusion)
H-Bond Acceptor Vector Mimics N1 of AdenineMimics N3 of Adenine
Basicity (pKa) Pyridine N: ~3.0 | Imidazole N: ~7.0Pyridine N: ~5.5 | Imidazole N: ~7.0
Lipophilicity (LogP) Generally lower (more polar N placement)Generally higher
Key Therapeutic Class Kinase Inhibitors, Proton Pump InhibitorsNucleoside Antivirals, Epigenetic Modulators
The "Vector" Hypothesis

In kinase drug design, the [4,5-b] isomer is often superior because the N4 nitrogen aligns perfectly with the "hinge region" backbone NH residues of the kinase ATP pocket, mimicking the interaction of the N1 of adenine. Conversely, the [4,5-c] isomer places the nitrogen vector away from this critical interaction zone, making it less effective as a generic ATP-mimic but highly specific for enzymes processing 3-deaza-nucleosides.

Comparative Biological Profiles

Case Study A: Imidazo[4,5-b]pyridine in Kinase Inhibition

Target Class: Tyrosine and Serine/Threonine Kinases (Aurora A, c-Met, BTK).

The [4,5-b] scaffold is the core of Volitinib (c-Met inhibitor) and CCT137690 (Aurora kinase inhibitor). The scaffold serves as a "flat" anchor that slots into the adenine-binding cleft.

  • Mechanism: The pyridine nitrogen (N4) accepts a hydrogen bond from the kinase hinge region (e.g., Met477 in BTK), while the imidazole NH donates a hydrogen bond to the gatekeeper residue (e.g., Thr474).

  • Experimental Insight: Substitution at the C2 position allows the molecule to extend into the hydrophobic pocket, determining selectivity between different kinase families.

Case Study B: Imidazo[4,5-c]pyridine in Metabolic & Epigenetic Modulation

Target Class: S-adenosylhomocysteine (SAH) Hydrolase, EZH2 Methyltransferase.

The [4,5-c] scaffold appears in 3-Deazaneplanocin A (DZNep) .[1] Here, the absence of the nitrogen at the "1-position" (relative to purine) makes the compound resistant to adenosine deaminase (ADA), prolonging its half-life.

  • Mechanism: By mimicking adenosine but lacking the N1 nitrogen, these compounds bind to SAH hydrolase, causing an accumulation of SAH. High SAH levels product-inhibit methyltransferases (like EZH2), leading to global reprogramming of cancer cell epigenetics.

  • Experimental Insight: Unlike the [4,5-b] series, activity here often requires ribosylation (attachment of a sugar moiety) or a carbocyclic mimic at the N1 (imidazole) position.

Experimental Protocols

Protocol A: Synthesis of the [4,5-b] Scaffold (Kinase Core)

This protocol utilizes the condensation of 2,3-diaminopyridine, which is stable and commercially abundant.

Reagents: 2,3-Diaminopyridine (1.0 eq), Aromatic Aldehyde (1.0 eq), Na₂S₂O₅ (1.1 eq), DMF.

  • Dissolution: Dissolve 2,3-diaminopyridine (10 mmol) and the desired benzaldehyde (e.g., 4-chlorobenzaldehyde) in DMF (20 mL).

  • Activation: Add sodium metabisulfite (Na₂S₂O₅) to the mixture. Why? Na₂S₂O₅ generates bisulfite adducts in situ, facilitating the cyclization-oxidation step without requiring harsh oxidants like nitrobenzene.

  • Reflux: Heat the mixture to 120°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Synthesis of the [4,5-c] Scaffold (Nucleoside Core)

This protocol is more challenging due to the instability of the 3,4-diaminopyridine precursor.

Reagents: 4-Chloro-3-nitropyridine, Primary Amine (R-NH₂), Iron Powder, Formic Acid.

  • SNAr Substitution: React 4-chloro-3-nitropyridine with a primary amine (e.g., methylamine or a protected sugar amine) in Ethanol at 0°C. This installs the N-substituent at position 4.

  • Reduction (The Critical Step): The resulting 4-amino-3-nitropyridine must be reduced.

    • Caution: 3,4-diaminopyridines oxidize rapidly in air to form dark tars.

    • Method: Use Fe powder (5 eq) in acetic acid/ethanol. Heat to 80°C for 1 hour.

  • Cyclization (One-Pot): Do not isolate the diamine. Immediately add Triethyl Orthoformate (HC(OEt)₃) and catalytic p-TsOH to the reduction mixture and reflux for 3 hours.

  • Purification: Evaporate solvents, neutralize with NaHCO₃, and extract with Ethyl Acetate. Flash chromatography is usually required (DCM/MeOH gradient).

Data Visualization

Diagram 1: Biological Pathway & Mechanism Comparison

This diagram illustrates the divergent pathways: [4,5-b] targeting the Kinase ATP pocket vs. [4,5-c] targeting the Methylation cycle.

G cluster_0 Imidazo[4,5-b]pyridine (Kinase Route) cluster_1 Imidazo[4,5-c]pyridine (Metabolic Route) B_Scaffold [4,5-b] Scaffold (1-Deazapurine) ATP_Pocket ATP Binding Pocket (Hinge Region) B_Scaffold->ATP_Pocket Competitive Binding H_Bond H-Bond Acceptor (N4 Position) B_Scaffold->H_Bond Vector Alignment Kinase_Inhib Inhibition of c-Met / Aurora / BTK ATP_Pocket->Kinase_Inhib H_Bond->ATP_Pocket Apoptosis Tumor Apoptosis Kinase_Inhib->Apoptosis C_Scaffold [4,5-c] Scaffold (3-Deazapurine) SAH_Hydrolase SAH Hydrolase (Enzyme) C_Scaffold->SAH_Hydrolase Substrate Mimicry ADA_Resist ADA Resistance (Lack of N1) C_Scaffold->ADA_Resist Metabolic Stability SAH_Accum Accumulation of SAH SAH_Hydrolase->SAH_Accum Enzyme Blockade EZH2_Inhib Inhibition of Methyltransferases (EZH2) SAH_Accum->EZH2_Inhib Product Inhibition Epigenetic Epigenetic Reprogramming EZH2_Inhib->Epigenetic

Caption: Divergent therapeutic mechanisms. Left: [4,5-b] exploits H-bonding for kinase inhibition. Right: [4,5-c] exploits metabolic stability for epigenetic modulation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram highlights the specific substitution points required to optimize activity for each scaffold.

SAR cluster_b SAR: Imidazo[4,5-b]pyridine cluster_c SAR: Imidazo[4,5-c]pyridine Core_B Core [4,5-b] C2_Pos C2 Position: Lipophilic Tail (Selectivity) Core_B->C2_Pos Critical for Potency N1_Pos N1/N3 Position: Solubilizing Group (Morpholine/Piperazine) Core_B->N1_Pos ADME Optimization Core_C Core [4,5-c] N1_Ribose N1 Position: Ribose/Carbocycle (Cellular Uptake) Core_C->N1_Ribose Essential for Bioactivity C4_Amine C4 Position: Exocyclic Amine (Mimics Adenine NH2) Core_C->C4_Amine H-Bond Donor

Caption: SAR optimization strategies. [4,5-b] relies on C2 lipophilicity for kinase pocket fit; [4,5-c] relies on N1 ribosylation for nucleoside mimicry.

References

  • Jarmoni, K., et al. (2024).[2] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Ryu, J., et al. (2025).[3] "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sebbar, S., et al. (2022).[4] "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures... and Monte Carlo." Journal of Chemical Technology and Metallurgy.

  • Matyugina, E.S., et al. (2021).[5] "Synthesis and biological activity of aza and deaza analogues of purine nucleosides." Russian Chemical Reviews.

  • BenchChem Technical Series. (2024). "An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine." (Note: Generalized link to chemical supplier technical data).

  • Gavande, N., et al. (2014). "Discovery of Volitinib (HMPL-504): A Highly Potent and Selective c-Met Inhibitor." Journal of Medicinal Chemistry.

Sources

Validation

Cross-Resistance Profiling Guide: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (MIP-6A)

This guide is designed for researchers evaluating 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (referred to herein as MIP-6A ) as a lead pharmacophore in oncology drug discovery.[1] It addresses the critical "Go/No-Go" phas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers evaluating 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (referred to herein as MIP-6A ) as a lead pharmacophore in oncology drug discovery.[1]

It addresses the critical "Go/No-Go" phase of characterizing a lead compound: Cross-Resistance Profiling . This guide compares MIP-6A against established standards to determine if it overcomes Multi-Drug Resistance (MDR) mechanisms, specifically P-glycoprotein (P-gp/ABCB1) efflux, which is a common liability for the imidazo[4,5-b]pyridine scaffold.[1]

[1]

Executive Summary & Scaffold Analysis

MIP-6A (CAS: 1448064-99-0 / 122321-03-3) represents a privileged "purine-mimetic" scaffold.[1] Its fused pyridine-imidazole core allows it to function as a hinge-binder in kinase inhibitors or an intercalator in DNA-targeting agents.[1]

The Resistance Challenge: The imidazo[4,5-b]pyridine moiety is structurally analogous to the core of Vemurafenib and various adenosine analogs.[1] A primary failure mode for this class is susceptibility to efflux transporters (MDR1/P-gp) or point mutations in the ATP-binding pocket of target kinases.[1]

Objective of this Guide: To provide a standardized protocol for calculating the Resistance Factor (RF) of MIP-6A and comparing its efficacy against Etoposide (a classic MDR substrate) and Vemurafenib (a structural analog).[1]

Comparative Analysis: MIP-6A vs. Established Alternatives[1]

This section objectively compares MIP-6A with clinical standards used as benchmarks in resistance assays.

Table 1: Physicochemical & Resistance Profile Comparison[1]
FeatureMIP-6A (Candidate) Etoposide (Control 1) Vemurafenib (Control 2)
Role in Assay Test Compound Positive Control (MDR Substrate) Structural Reference
Core Scaffold Imidazo[4,5-b]pyridinePodophyllotoxin derivativePyrrolo[2,3-b]pyridine
Primary Target Kinase / DNA (Putative)Topoisomerase IIBRAF V600E Kinase
MDR1 Liability Unknown (To be tested) High (Substrate) Moderate (Substrate/Inhibitor)
Solubility DMSO (High), Water (Low)DMSODMSO
Expected RF Target: < 2.0 (Overcomes MDR)Reference: > 10.0 (Resistant)Variable (Cell-line dependent)

Data Interpretation:

  • RF < 2.0: The compound is likely not a substrate for P-gp efflux.[1] It retains efficacy in resistant cells. [1] * RF > 5.0: The compound exhibits cross-resistance; likely an efflux substrate.[1]

Experimental Protocol: Determination of Cross-Resistance

Standardized Workflow for Reproducibility

Phase 1: Cell Line Pair Selection

To validate cross-resistance, you must use isogenic pairs consisting of a parental line and its MDR-overexpressing counterpart.[1]

  • Pair A (Solid Tumor):

    • Parental:[1]KB-3-1 (Human epidermoid carcinoma).[1]

    • Resistant:[1]KB-C2 (Overexpresses P-gp/ABCB1).[1]

  • Pair B (Leukemia):

    • Parental:[1]HL-60 .[1][2]

    • Resistant:[1]HL-60/MX2 (Overexpresses BCRP/ABCG2 - checks for alternative transporter resistance).[1]

Phase 2: Cytotoxicity Assay (MTT/CCK-8) Workflow

Reagents:

  • MIP-6A Stock: 10 mM in DMSO (Store at -20°C).[1]

  • Control Drugs: Etoposide (10 mM), Verapamil (P-gp inhibitor, 5 µM).[1]

Step-by-Step Protocol:

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of MIP-6A (Range: 0.01 µM to 100 µM).[1]

    • Group 1: Parental Cells + MIP-6A.[1]

    • Group 2: Resistant Cells + MIP-6A.[1]

    • Group 3 (Reversal Check): Resistant Cells + MIP-6A + Verapamil (5 µM).[1]

    • Control Group: Resistant Cells + Etoposide (to confirm the resistance phenotype of the cells).

  • Incubation: Incubate for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Phase 3: Data Analysis & Resistance Factor Calculation[1]

Calculate the IC₅₀ (concentration inhibiting 50% growth) using non-linear regression (GraphPad Prism or similar).[1]

Formula for Resistance Factor (RF):


[1]

Criteria for Success (MIP-6A Evaluation):

  • Success: RF ≈ 1.0 (Equipotent in both lines).

  • Failure: RF comparable to Etoposide (e.g., RF > 10).[1]

Mechanistic Visualization: The Resistance Decision Tree

The following diagram illustrates the logic flow for interpreting the cross-resistance data generated in the protocol above.

ResistanceLogic Start Start: Calculate IC50 (Parental vs. Resistant) CalcRF Calculate Resistance Factor (RF) RF = IC50(Res) / IC50(Par) Start->CalcRF CheckRF Is RF > 5.0? CalcRF->CheckRF NoRes RF < 2.0 No Cross-Resistance CheckRF->NoRes No YesRes RF > 5.0 Cross-Resistance Detected CheckRF->YesRes Yes Reversal Test with P-gp Inhibitor (e.g., + Verapamil) YesRes->Reversal CheckRev Does IC50 decrease? Reversal->CheckRev Substrate MIP-6A is a P-gp Substrate (Modify Structure) CheckRev->Substrate Yes Mutation Mechanism is Target Mutation (Not Efflux) CheckRev->Mutation No

Figure 1: Decision tree for interpreting MIP-6A cross-resistance data. Blue nodes indicate procedural steps; Green indicates a favorable lead candidate; Red indicates a liability requiring structural optimization.[1]

Supporting Experimental Context

While specific cross-resistance data for the naked scaffold (MIP-6A) depends on the exact substituents added in your library, literature on the imidazo[4,5-b]pyridine class provides the following baseline expectations:

  • Antiproliferative Potency: Derivatives of this scaffold have demonstrated IC₅₀ values in the nanomolar range (0.3 – 0.9 µM) against HCT116 and MCF-7 lines, often outperforming Etoposide [1].[1]

  • Efflux Susceptibility: Unsubstituted imidazo[4,5-b]pyridines are often weak substrates for P-gp.[1] However, adding bulky hydrophobic groups (common in kinase inhibitor design) increases P-gp affinity.[1]

  • Experimental Validation: If your assay yields an RF of ~15 for MIP-6A in KB-C2 cells, but this drops to RF ~1.2 upon adding Verapamil, the compound is a P-gp substrate.[1]

Troubleshooting the Assay[1]
  • MIP-6A Precipitation: The amine group at position 6 can lead to aggregation at high concentrations (>50 µM) in aqueous media.[1] Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the drug effect.[1]

  • Fluorescence Interference: Imidazo[4,5-b]pyridines can be naturally fluorescent.[1] If using Resazurin (Alamar Blue) instead of MTT, run a "compound only" blank to subtract background fluorescence.[1]

References

  • Perin, N. et al. (2014).[1] "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis, antiproliferative activity and DNA/RNA binding studies." European Journal of Medicinal Chemistry.

  • Gottesman, M. M. et al. (2002).[1] "MDR1/P-glycoprotein-mediated multidrug resistance."[1] Nature Reviews Cancer.[1]

  • NCI/NIH Developmental Therapeutics Program. "In Vitro Cell Line Screening Project (IVCLSP) Methodology." National Cancer Institute.[1]

  • Hall, M. D. et al. (2009).[1] "Say no to DMSO: dimethylsulfoxide inactivates cisplatin, carboplatin, and other platinum complexes."[1] Cancer Research.[1] (Cited for solvent protocol relevance).

Sources

Comparative

"comparative analysis of the binding modes of imidazo[4,5-b]pyridine kinase inhibitors"

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology Division Subject: Comparative Analysis of the Binding Modes of Imidazo[4,5-b]pyridine Kinase Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology Division Subject: Comparative Analysis of the Binding Modes of Imidazo[4,5-b]pyridine Kinase Inhibitors

Executive Summary: The Scaffold Advantage

In the crowded chemical space of kinase inhibitors, the imidazo[4,5-b]pyridine scaffold has emerged as a "privileged structure." Unlike promiscuous binders that rely solely on hydrophobic bulk, this fused heterocyclic system offers a tunable electronic profile that facilitates precise hydrogen bonding within the ATP-binding pocket.

This guide provides a technical deconstruction of how imidazo[4,5-b]pyridine derivatives engage kinase targets—specifically Aurora Kinases , p38 MAPK , and B-Raf . We compare its binding efficacy against bioisosteres like 7-azaindoles and provide actionable protocols for validating these interactions.

Structural Anatomy & Hinge Binding Mechanics

The core efficacy of imidazo[4,5-b]pyridine lies in its ability to mimic the purine ring of ATP. Its nitrogen atoms are positioned to establish a bidentate hydrogen bond network with the kinase hinge region.[1]

The Donor-Acceptor Motif
  • N3 (Imidazole Ring): Acts as a hydrogen bond donor .[1][2]

  • N4 (Pyridine Ring): Acts as a hydrogen bond acceptor .[2]

This N3-N4 arrangement is critical. In targets like Aurora A Kinase , this motif aligns perfectly with the backbone carbonyl and amide nitrogen of Ala213 .

Visualization: The Hinge Interaction Model

The following diagram illustrates the conserved binding mode of this scaffold within the ATP pocket.

BindingMode cluster_kinase Kinase Hinge Region cluster_inhibitor Imidazo[4,5-b]pyridine Scaffold Residue_CO Backbone C=O (Acceptor) Residue_NH Backbone N-H (Donor) N4 N4 (Acceptor) Residue_NH->N4 H-Bond (2.8-3.1 Å) N3_H N3-H (Donor) N3_H->Residue_CO H-Bond (2.8-3.0 Å) Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (R-Group Modifications)

Figure 1: Schematic of the bidentate hydrogen bonding network between the imidazo[4,5-b]pyridine core and the kinase hinge region.

Comparative Analysis: Case Studies

Case A: Aurora Kinase A (The Ala213 Anchor)

In the co-crystal structure of Aurora A with imidazo[4,5-b]pyridine derivatives (e.g., PDB: 4B0G ), the scaffold exhibits a classic Type I binding mode.

  • Interaction: The N3-H and N4 atoms "clamp" onto Ala213 .[1][2]

  • Selectivity: Selectivity over Aurora B is often achieved not by the hinge binder itself, but by substituents at the C7 position extending into the solvent-exposed region or interacting with Thr217 (which differs in other isoforms).

  • Performance: Optimized derivatives (e.g., Compound 27e) achieve Kd values < 10 nM .

Case B: B-Raf (The DFG-in / αC-helix out Hybrid)

Unlike the rigid Type I binding seen in Aurora A, imidazo[4,5-b]pyridines targeting B-Raf often induce or stabilize a DFG-in, αC-helix out conformation.

  • Mechanism: This specific conformation creates a unique hydrophobic pocket. The scaffold binds to the hinge, while substituents (often aryl groups at C2) penetrate the hydrophobic back pocket, displacing the αC-helix.

  • Advantage: This mode is associated with high selectivity against other kinases that cannot easily adopt the αC-helix out state.

Comparison: Imidazo[4,5-b]pyridine vs. 7-Azaindole

Both scaffolds are popular hinge binders, but they differ electronically.

FeatureImidazo[4,5-b]pyridine7-Azaindole (Pyrrolo[2,3-b]pyridine)
H-Bond Donor N3 (Imidazole)N1 (Pyrrole)
H-Bond Acceptor N4 (Pyridine)N7 (Pyridine)
Acidity (pKa) More acidic N-H (due to extra N)Less acidic N-H
Solubility Generally higher (more polar)Generally lower
Metabolic Stability Susceptible to oxidation at C2Susceptible to oxidation at C2/C3

Scientist's Note: While 7-azaindole is a classic scaffold (e.g., Vemurafenib), the imidazo[4,5-b]pyridine often offers improved aqueous solubility, which is critical for oral bioavailability during lead optimization.

Quantitative Performance Data

The following table summarizes key binding data for representative imidazo[4,5-b]pyridine inhibitors derived from structure-activity relationship (SAR) studies.

Compound IDTarget KinaseBinding ModeKey InteractionPotency (IC50/Kd)Source
CCT129202 Aurora AType I (ATP-competitive)Hinge: Ala2130.042 µM (IC50)[1]
Compound 27e Aurora A / FLT3Type IHinge: Ala2137.5 nM (Kd)[2]
Compound 23 B-Raf (V600E)DFG-in / αC-outHinge + Hydrophobic Pocket< 50 nM (IC50)[3]
Imidazo-2-one p38 MAPKType II (Hybrid)Hinge: Met109/Gly11027 nM (IC50)[4]

Experimental Protocols

To validate these binding modes in your own lab, use the following self-validating protocols.

Protocol A: X-Ray Crystallography (Co-crystallization)

Objective: Determine the atomic-resolution binding mode.

  • Protein Prep: Concentrate purified kinase domain (e.g., Aurora A, residues 122–403) to 10–15 mg/mL in buffer (20 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT).

  • Complex Formation: Incubate protein with inhibitor (dissolved in DMSO) at a 1:3 molar ratio (protein:ligand) for 1 hour on ice. Why: Excess ligand ensures full occupancy of the active site.

  • Crystallization: Use hanging drop vapor diffusion. Mix 1 µL complex + 1 µL reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate).

  • Data Collection: Flash-cool crystals in liquid nitrogen using 20% glycerol as cryoprotectant. Collect data at a synchrotron source (resolution goal: < 2.5 Å).

  • Structure Solution: Use Molecular Replacement (MR) with a known apo-structure (e.g., PDB: 1MQ4 for Aurora A).[3]

    • Validation Check: Look for positive difference density (Fo-Fc map) > 3σ in the ATP pocket before modeling the ligand.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics (kon, koff, KD).

  • Chip Selection: Use a CM5 Sensor Chip (carboxymethylated dextran).

  • Immobilization:

    • Activate surface with EDC/NHS.

    • Inject kinase (ligand) in 10 mM Sodium Acetate (pH 4.5–5.0) to achieve ~2000–3000 RU .

    • Block with Ethanolamine.

    • Critical Step: Ensure the kinase is biotinylated if using a Streptavidin (SA) chip to prevent random orientation, which can mask the binding pocket.

  • Analyte Injection:

    • Prepare a concentration series of the imidazo[4,5-b]pyridine inhibitor (e.g., 0.1 nM to 1 µM).

    • Buffer: HBS-EP+ with 1-2% DMSO (match DMSO exactly in running buffer to avoid bulk refractive index jumps).

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Quality Control: The Chi-square (χ²) value should be < 10% of Rmax.

Workflow Visualization: Structure-Based Design

This workflow outlines the logical progression from scaffold selection to lead optimization using the data types discussed above.

SBDD_Workflow Start Hit Identification (Imidazo[4,5-b]pyridine Core) Docking Molecular Docking (Glide/Gold) Start->Docking Synthesis Chemical Synthesis (C2/C7 Derivatization) Docking->Synthesis Assay Biochemical Assay (IC50 Determination) Synthesis->Assay Decision Potency < 100 nM? Assay->Decision Decision->Synthesis No XRay X-Ray Crystallography (Confirm Binding Mode) Decision->XRay Yes SPR SPR Kinetics (Residency Time) Decision->SPR Yes Optimize Lead Optimization (Selectivity/ADME) XRay->Optimize SPR->Optimize Optimize->Synthesis Iterate

Figure 2: Iterative Structure-Based Drug Design (SBDD) workflow for kinase inhibitors.

References

  • Bavetsias, V., et al. "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases."[1] Bioorganic & Medicinal Chemistry Letters, 2010.

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 2012.[4]

  • Peltier, H.M., et al. "Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters, 2006.

  • Kaieda, A., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors."[5] ChemMedChem, 2019.[5]

  • Faisal, A., et al. "The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo." Molecular Cancer Therapeutics, 2011.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

[1][2] Executive Summary & Critical Safety Directive STOP: Do not dispose of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0) down the drain or in general trash.[1][2] While currently classified under GHS as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Critical Safety Directive

STOP: Do not dispose of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS: 1448064-99-0) down the drain or in general trash.[1][2]

While currently classified under GHS as Warning (Acute Tox. 4, Irritant), this compound belongs to the imidazo[4,5-b]pyridine class.[1] Many structural analogs in this family (e.g., PhIP) are potent mutagens and carcinogens.[1]

The Core Directive: Treat this substance with the Precautionary Principle . Manage it as a High-Potency/Genotoxic compound until specific toxicological data proves otherwise.[1] The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Analysis

To handle waste effectively, you must understand the chemical behavior of the residue.[1]

PropertyDataOperational Implication
Chemical Name 5-methyl-3H-imidazo[4,5-b]pyridin-6-amineSpecific identification for labeling.
CAS Number 1448064-99-0Use this for waste manifesting.[1][2]
Molecular Formula C₇H₈N₄High nitrogen content; prone to NOx formation during combustion.[1][2]
Physical State Solid (Powder)Dust inhalation is the primary exposure vector during disposal.[2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][2] Irritation)Standard PPE is insufficient. Double-gloving and respiratory protection are required.[1][2]
Class Risk Imidazo-pyridine scaffoldPotential DNA Intercalator. Treat as a suspected mutagen.[1][2]

Containment & Engineering Controls[1][2]

Before disposal begins, the environment must be secured.[1][3]

  • Primary Barrier: All weighing, transfer, and waste bagging must occur inside a Chemical Fume Hood or a Powder Containment Hood (HEPA filtered).[1]

  • Surface Protection: Line the work area with plastic-backed absorbent pads (benchkote).[1] If the powder spills, the pad is disposed of as solid waste, preventing surface contamination.

  • Deactivation: Do not attempt chemical deactivation (e.g., bleach/oxidation) in the lab.[1] Heterocyclic amines are chemically stable; incomplete oxidation can generate more toxic byproducts (e.g., chloramines).[1]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) TypeCheck->Solid Dry Liquid Liquid Waste (Mother Liquor, Solvents) TypeCheck->Liquid Solution Sharps Sharps (Needles, Glass) TypeCheck->Sharps Punctures Segregation Segregation: Separate from Oxidizers & Acids Solid->Segregation Liquid->Segregation Sharps->Segregation ContainerSol Double Bag (Polyethylene) + Secondary Container Segregation->ContainerSol Solids ContainerLiq HDPE/Glass Carboy (Vented Cap) Segregation->ContainerLiq Liquids ContainerShp Rigid Puncture-Proof Container Segregation->ContainerShp Sharps Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List CAS: 1448064-99-0 ContainerSol->Labeling ContainerLiq->Labeling ContainerShp->Labeling Storage Satellite Accumulation Area (Max 6 Months) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration (Licensed Contractor) Storage->FinalDisp

Figure 1: Decision logic for segregating and packaging imidazopyridine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applies to: Expired powder, weighing boats, contaminated gloves, bench pads.[1][2]

  • Preparation: Place a clear hazardous waste bag (polyethylene, minimum 2 mil thickness) inside the fume hood.[1]

  • Collection: Transfer items gently to avoid aerosolizing dust.[1]

  • Primary Seal: Twist the bag neck, fold it over, and tape it shut (gooseneck seal).

  • Secondary Containment: Place the sealed bag into a second bag or a rigid wide-mouth drum (fiber or poly).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid Debris contaminated with 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applies to: Reaction mixtures, HPLC effluent, dissolved stock solutions.[1][2]

  • Compatibility Check: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the waste carboy material (HDPE is generally safe; use glass for halogenated solvents if required by local policy).[1]

  • Transfer: Use a funnel to pour liquid into the carboy inside the fume hood. Do not fill >90% full.

  • Rinsing: Triple rinse the original vessel with a small volume of compatible solvent.[1] Add rinsate to the waste carboy.[1]

  • Segregation: Ensure this carboy does NOT contain strong acids or oxidizers, as imidazo-pyridines are basic and can react exothermically or form unknown byproducts.[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 99%") AND the solute ("<1% 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine").

    • Warning: If the solvent is flammable, mark "Flammable."[1] Mark "Toxic" for the solute.[1]

Spill Management (Emergency Procedure)

Scenario: You drop a vial containing 500mg of powder on the floor.[1]

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Upgrade: Don Tyvek sleeves or a lab coat, double nitrile gloves, and an N95 (or P100) respirator.[1] Standard surgical masks are insufficient for powders.[1][2]

  • Dry Clean-up (Preferred):

    • Cover the spill with a damp paper towel (dampened with water) to prevent dust generation.[1]

    • Scoop the material and the towel up using a plastic card or dustpan dedicated to hazardous waste.[1]

    • Place immediately into a hazardous waste bag.[1]

  • Wet Clean-up (Residue):

    • Wipe the surface with a soap/water solution.[1][4]

    • Follow with a solvent wipe (ethanol or acetone) to solubilize remaining organic residue.[1]

    • Dispose of all wipes as Solid Hazardous Waste (Protocol A).[1]

References

  • PubChem. (2025).[1] Compound Summary: Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (Analogous Structure Safety Data).[1][2] National Library of Medicine.[1] [Link][1]

  • U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1][5] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] (Standard reference for handling heterocyclic amines).

Sources

Handling

Personal protective equipment for handling 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Executive Summary: The "Zero-Exposure" Standard Do not treat this compound as a standard reagent. 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine belongs to the class of Heterocyclic Amines (HCAs) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Standard

Do not treat this compound as a standard reagent. 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine belongs to the class of Heterocyclic Amines (HCAs) . Structurally analogous to PhIP and other imidazo-pyridine mutagens, this compound possesses a high probability of being a genotoxic carcinogen .

In drug development and toxicological research, we apply the Precautionary Principle : until specific toxicological data proves otherwise, this molecule must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 or 5 (Occupational Exposure Limit < 1 µg/m³).

Your Core Objective: Prevent all inhalation of dust and dermal contact with the solubilized compound.[1]

Hazard Identification & Mechanistic Risk

To understand the PPE requirements, you must understand the mechanism of toxicity. This is not a simple irritant; it is a DNA-reactive agent.

  • Structural Alert: The amino-imidazo-pyridine moiety is a "structural alert" for genotoxicity.

  • Mechanism: Upon metabolic activation (typically via N-hydroxylation by CYP1A2), these compounds form arylnitrenium ions.[2] These highly reactive electrophiles covalently bind to guanine bases in DNA, forming adducts that cause replication errors (mutations).

  • Physical State Risk: As a solid, the primary risk is airborne particulate generation during weighing. As a solution (often in DMSO or Methanol), the risk shifts to dermal absorption , where the solvent acts as a vehicle to transport the mutagen directly into the bloodstream.

Hierarchy of Controls: The Defense Strategy

PPE is your last line of defense. It is redundant to engineering controls. You must operate within this hierarchy:

  • Primary Barrier (Engineering): Isolator (Glovebox) or Class II Biological Safety Cabinet (BSC).

  • Secondary Barrier (PPE): Personal protective equipment described below.

  • Tertiary Barrier (SOPs): Decontamination and waste management protocols.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling the neat powder and high-concentration stock solutions .

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR (Powered Air Purifying Respirator) OR N100/P100 Why: Standard N95s allow up to 5% leakage. For a potential mutagen, this is unacceptable. If working outside a glovebox (e.g., in a BSC), a loose-fitting PAPR provides positive pressure, preventing inward leakage.
Dermal (Hands) Double Gloving Strategy Inner Layer: 4-mil Nitrile (Bright color for contrast).Outer Layer: Extended cuff, Low-Modulus Nitrile (minimum 6-mil) or Neoprene.Why: If solubilizing in DMSO, nitrile permeation breakthrough can occur in <15 mins. Change outer gloves immediately upon splash.
Dermal (Body) Impervious Gown / Coverall Spec: Tyvek® or polypropylene with polyethylene coating. Closed front (rear-fastening) with elastic wrists.Why: Cotton lab coats absorb liquids and hold the mutagen against your skin. You need a material that repels liquid.[3]
Ocular Chemical Goggles Spec: Indirect venting or unvented.Why: Safety glasses with side shields are insufficient for powders that behave like aerosols or for splashes that can run down the face.

Operational Protocol: Step-by-Step Workflow

Phase A: Preparation (Ante-Room)
  • Donning Sequence: Shoe covers

    
     Gown 
    
    
    
    Mask/Respirator
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (over gown cuffs).
  • Tape Check: If using a Tyvek suit, tape the junction between the glove and the sleeve to prevent wrist exposure.

Phase B: Weighing & Solubilization (The Critical Step)

Context: This is the highest risk moment. Static electricity can cause the powder to "jump."

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Weighing:

    • Place a pre-tared vial inside the balance.

    • Transfer powder using a disposable anti-static spatula.

    • Do not return excess powder to the stock bottle. Discard it as hazardous waste.

  • Solubilization (Closed System):

    • Add solvent (e.g., DMSO) immediately after weighing to suppress dust.

    • Cap the vial tightly. Vortex inside the hood/enclosure.

    • Scientist's Note: Once in solution, the volatility of the HCA is low, but the penetration potential is high. Treat the liquid as "liquid needles."

Phase C: Decontamination & Doffing[4]
  • Primary Decon: Wipe all surfaces (balance, spatulas, exterior of vial) with a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[4] Oxidative destruction breaks the heterocyclic ring system, reducing mutagenicity. Follow with a water rinse to prevent corrosion.

  • Doffing Sequence (Crucial):

    • Remove Outer Gloves (turn inside out).

    • Remove Gown (roll from inside out, trapping contamination inside).

    • Remove Goggles/Respirator.

    • Remove Inner Gloves (last).

    • Wash hands immediately with soap and cool water (warm water opens pores).

Visualization: Safe Handling Workflow

The following diagram illustrates the "Double Barrier" concept required for this compound.

SafeHandling cluster_containment High Potency Containment Zone Storage Storage (-20°C, Desiccated) AnteRoom Ante-Room (PPE Donning) Storage->AnteRoom Transport in Secondary Container Weighing Weighing Station (Class II BSC / Glovebox) AnteRoom->Weighing Entry with Full PPE Solubilization Solubilization (Closed Vial + Solvent) Weighing->Solubilization Add Solvent (Suppress Dust) Waste Waste Stream (Incineration) Weighing->Waste Solid Waste (Spatulas/Wipes) Experiment Experimental Use (In Vitro / In Vivo) Solubilization->Experiment Transfer Sealed Container Experiment->Waste Liquid Waste

Caption: Operational workflow emphasizing the containment zone (red dashed line) where the compound is exposed to the environment. PPE is required before entering this workflow.

Emergency Response

  • Inhalation: Remove to fresh air immediately. If breathing is difficult, medical evaluation is mandatory due to potential delayed sensitization or systemic absorption.

  • Skin Contact: Do not scrub. Rinse with copious amounts of water for 15 minutes.[5] Scrubbing can abrade the skin and increase absorption of the mutagen.

  • Spill Cleanup:

    • Evacuate the immediate area.[6][5][7]

    • Don full PPE (including respiratory protection).

    • Cover spill with absorbent pads dampened with 10% Bleach .

    • Allow 15 minutes contact time for oxidation.

    • Double-bag waste for incineration.

References

  • International Council for Harmonisation (ICH). (2023).[8] ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[9] European Medicines Agency.[9] Link

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines (Selected). U.S. Department of Health and Human Services. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Link

  • Turesky, R. J. (2007). Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats.[2][10][11] Toxicology Letters, 168(3), 219–227. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
Reactant of Route 2
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
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